Onalespib
Description
This compound is a synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (Hsp90) with potential antineoplastic activity. This compound selectively binds to Hsp90, thereby inhibiting its chaperone function and promoting the degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival. Hsp90, a chaperone protein upregulated in a variety of tumor cells, regulates the folding, stability and degradation of many oncogenic signaling proteins.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
structure in first source
See also: this compound Lactate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRGXKKQHBVPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238485 | |
| Record name | AT13387 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912999-49-6 | |
| Record name | Onalespib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912999-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Onalespib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912999496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Onalespib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AT13387 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ONALESPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7Y33N57ZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Onalespib (AT13387): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Onalespib (AT13387) is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (Hsp90) that has been evaluated in numerous preclinical and clinical studies for the treatment of various cancers.[1][2] Discovered through a fragment-based drug design approach, this compound selectively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the destabilization and subsequent proteasomal degradation of a wide array of oncogenic client proteins.[1][3] This disruption of critical signaling pathways integral to tumor growth and survival forms the basis of its anti-cancer activity. This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound.
Discovery and Rationale
The discovery of this compound was a result of a fragment-based drug discovery campaign aimed at identifying novel inhibitors of Hsp90 with improved pharmacological properties over first-generation agents like the geldanamycin analogues.[3] The initial screening of a fragment library identified a 2,4-dihydroxybenzamide scaffold as a promising starting point.[3] Through structure-guided optimization, this initial hit was elaborated to enhance its binding affinity and cellular potency, ultimately leading to the identification of this compound ((2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone).[3]
The rationale for targeting Hsp90 in cancer therapy lies in its critical role as a molecular chaperone for a multitude of proteins that are essential for the transformed phenotype.[4][5] These "client proteins" include key components of signal transduction pathways that regulate cell proliferation, survival, and angiogenesis, such as EGFR, HER2, AKT, and CDK4.[4][6] By inhibiting Hsp90, this compound simultaneously disrupts multiple oncogenic signaling cascades, offering a multi-pronged attack on cancer cells.[4]
Synthesis of this compound (AT13387)
The synthesis of this compound has been described in the literature, with subsequent publications detailing more optimized and scalable routes. Below is a summary of a succinct synthetic approach.
Optimized Synthetic Protocol
An improved synthesis of this compound has been developed to increase the overall yield and avoid harsh reaction conditions.[7] This modified route can be summarized in the following key steps:
-
Preparation of the Isoindoline Intermediate: The synthesis begins with the construction of the 5-substituted isoindoline core. This is achieved through a multi-step sequence starting from commercially available materials.
-
Preparation of the Resorcinol Intermediate: The 2,4-dihydroxy-5-isopropylphenyl moiety is prepared separately.
-
Coupling and Final Deprotection: The isoindoline and resorcinol intermediates are then coupled, followed by a final deprotection step to yield this compound.[7]
This optimized route offers a more efficient and scalable method for the production of this compound for research and clinical investigation.[7]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the chaperone function of Hsp90. This process can be broken down into the following key events:
-
Binding to Hsp90: this compound competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90.[1] This binding has been characterized by a low nanomolar dissociation constant (Kd), indicating a high affinity.[8]
-
Inhibition of ATPase Activity: The binding of this compound prevents the hydrolysis of ATP by Hsp90, a critical step in the chaperone's functional cycle.
-
Client Protein Destabilization: Without a functional Hsp90, its client proteins are unable to maintain their proper conformation and become destabilized.
-
Proteasomal Degradation: The destabilized client proteins are recognized by the cellular machinery and targeted for degradation via the ubiquitin-proteasome pathway.[4]
-
Induction of Heat Shock Response: Inhibition of Hsp90 also leads to a compensatory upregulation of other heat shock proteins, such as Hsp70, which can be used as a biomarker of target engagement.[4]
The downstream consequence of this cascade is the depletion of multiple oncoproteins, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.
Quantitative Data
Table 1: In Vitro Activity of this compound (AT13387)
| Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| A375 | Melanoma | 18 | [8] |
| MV4-11 | Acute Myeloid Leukemia | 12 | [8] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 22 | [8] |
| SKBr3 | Breast Cancer | 55 | [8] |
| HCT116 | Colon Cancer | 48 | [8] |
| PNT2 | Non-tumorigenic Prostate | 480 | [8] |
Table 2: Binding Affinity and Kinase Inhibition of this compound (AT13387)
| Parameter | Value | Reference |
| Hsp90 Kd | 0.71 nM | [4] |
| Kinase Inhibition (CDK1, CDK2, CDK4, FGFR3, PKB-b, JAK2, VEGFR2, PDGFRβ, Aurora B) | No significant inhibition below 30 µM | [8] |
Table 3: Human Pharmacokinetic Parameters of this compound (AT13387)
| Dose | Cmax (ng/mL) | AUCinf (ng*h/mL) | t1/2 (h) | Reference |
| 120 mg/m² | 2880 ± 980 | 10800 ± 3200 | 7.9 ± 2.1 | [1] |
| 150 mg/m² | 3630 ± 1290 | 14000 ± 4400 | 8.1 ± 1.9 | [1] |
| 200 mg/m² | 4960 ± 1990 | 19600 ± 7400 | 8.5 ± 2.6 | [1] |
| 260 mg/m² | 6340 ± 2410 | 25800 ± 9700 | 8.7 ± 2.9 | [1] |
Experimental Protocols
Cell Viability Assay (AlamarBlue)
This protocol is adapted from methodologies used to assess the cytotoxic effects of Hsp90 inhibitors.[9][10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) and incubate for a period equivalent to three cell doubling times.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well at a final concentration of 10% (v/v).
-
Incubation: Incubate the plates for 4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the fluorescence intensity against the log of the compound concentration.
Western Blot for Client Protein Degradation
This protocol is a generalized procedure for observing the degradation of Hsp90 client proteins following treatment with an inhibitor like this compound.[4][6]
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., EGFR, AKT, CDK4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the extent of client protein degradation relative to the loading control.
Visualizations
Caption: Mechanism of action of this compound (AT13387).
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. Phase Ib study of HSP90 inhibitor, this compound (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of the heat shock protein 90 (Hsp90) inhibitor this compound (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 study of the HSP90 inhibitor this compound in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Analysis of Cell Viability by the alamarBlue Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
Onalespib-Mediated Degradation of HSP90 Client Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are critical components of oncogenic signaling pathways. Its inhibition represents a compelling strategy in cancer therapy. Onalespib (AT13387) is a potent, second-generation, non-ansamycin small molecule inhibitor of HSP90 that has demonstrated significant anti-tumor activity in preclinical and clinical studies. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on the induced degradation of HSP90 client proteins. It includes a compilation of quantitative data, detailed experimental protocols for assessing this compound's effects, and visualizations of the key signaling pathways involved.
Introduction to HSP90 and this compound
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular proteostasis. It facilitates the proper folding, stabilization, and activation of a diverse set of client proteins, which include numerous kinases, transcription factors, and other proteins involved in signal transduction, cell cycle regulation, and apoptosis.[1][2] In cancer cells, HSP90 is often overexpressed and is critical for maintaining the function of mutated and overexpressed oncoproteins, thus supporting tumor growth and survival.[3]
This compound is a synthetic, small-molecule inhibitor that targets the N-terminal ATP-binding pocket of HSP90.[4][5] By competitively inhibiting ATP binding, this compound disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[4][5] This multifaceted impact on numerous oncogenic pathways simultaneously forms the basis of its therapeutic potential.
Quantitative Data on this compound Activity
The potency and efficacy of this compound have been characterized by its high binding affinity to HSP90 and its potent anti-proliferative activity across a range of cancer cell lines.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Binding Affinity (Kd) | 0.71 nM | Isothermal Calorimetry | [4] |
| IC50 | 18 nM | A375 (Melanoma) | [6] |
| GI50 Range | 13 - 260 nM | Panel of 30 tumor cell lines | [6][7] |
| GI50 | 480 nM | PNT2 (Non-tumorigenic prostate) | [6][7] |
| IC50 | 27 nM (95% CI 19-39 nM) | BON (Neuroendocrine tumor) | [8] |
| IC50 | 102 nM (95% CI 78-132 nM) | NCI-H727 (Neuroendocrine tumor) | [8] |
| IC50 | 51 nM (95% CI 38-69 nM) | NCI-H460 (Non-small cell lung cancer) | [8] |
| IC50 | 0.048 µM | HCT116 (Colorectal carcinoma) | [6] |
| IC50 | 0.05 µM | A549 (Non-small cell lung cancer) | [9] |
Mechanism of HSP90 Client Protein Degradation
The primary mechanism by which this compound exerts its anti-tumor effects is through the induction of client protein degradation. This process is initiated by the binding of this compound to the N-terminal domain of HSP90, which locks the chaperone in a conformation that is incompatible with its normal function.
The inhibition of the HSP90 chaperone cycle leads to the destabilization of client proteins. These misfolded or unstable proteins are recognized by the cellular quality control machinery and are targeted for degradation by the ubiquitin-proteasome system.[5][10] This involves the covalent attachment of a polyubiquitin chain to the client protein by E3 ubiquitin ligases, which marks it for recognition and degradation by the 26S proteasome.[11]
Diagram 1: this compound-Induced HSP90 Client Protein Degradation
Caption: this compound inhibits the HSP90 chaperone cycle, leading to client protein degradation.
Key Signaling Pathways Targeted by this compound
This compound's therapeutic efficacy stems from its ability to simultaneously disrupt multiple signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. Key among these are the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Many components of this pathway, including the receptor tyrosine kinases (RTKs) that activate it, PI3K itself, and the downstream kinase Akt, are HSP90 client proteins.
Diagram 2: this compound's Impact on the PI3K/Akt Pathway
Caption: this compound induces degradation of key PI3K/Akt pathway components.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Key kinases in this pathway, such as Raf-1 and MEK, are established HSP90 client proteins.
Diagram 3: this compound's Impact on the MAPK/ERK Pathway
Caption: this compound promotes the degradation of Raf-1 and upstream RTKs.
Experimental Protocols
To assess the effects of this compound on HSP90 client protein degradation and cell viability, a series of standard molecular and cell biology techniques are employed.
Western Blotting for Protein Degradation
Objective: To qualitatively and semi-quantitatively measure the levels of specific HSP90 client proteins following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the client protein of interest (e.g., anti-Akt, anti-Raf-1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Diagram 4: Western Blotting Experimental Workflow
Caption: A streamlined workflow for Western blot analysis.
Co-Immunoprecipitation (Co-IP)
Objective: To determine if this compound disrupts the interaction between HSP90 and its client proteins.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control as described for Western blotting.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against HSP90 or the client protein of interest overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against HSP90 and the client protein.
Cell Viability Assay (MTT/XTT Assay)
Objective: To measure the cytotoxic and cytostatic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
Conclusion
This compound is a potent HSP90 inhibitor that induces the degradation of a wide range of oncoproteins, leading to the simultaneous inhibition of multiple cancer-promoting signaling pathways. This technical guide has provided a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. The provided visualizations of key signaling pathways and experimental workflows are intended to serve as a valuable resource for researchers and drug development professionals working in the field of cancer therapeutics and HSP90 biology. Further investigation into the precise kinetics of client protein degradation and the identification of novel biomarkers of response will continue to refine our understanding of this compound and inform its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Phase I study of the heat shock protein 90 (Hsp90) inhibitor this compound (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase 1 study of the HSP90 inhibitor this compound in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. V600E B-Raf requires the Hsp90 chaperone for stability and is degraded in response to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Onalespib effects on EGFR and AKT signaling pathways
An In-depth Technical Guide to the Effects of Onalespib on EGFR and AKT Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (AT13387) is a potent, second-generation, non-ansamycin small-molecule inhibitor of Heat Shock Protein 90 (HSP90). As a molecular chaperone, HSP90 is critical for the conformational maturation, stability, and function of a multitude of oncogenic "client" proteins that drive cancer cell proliferation, survival, and resistance to therapy. Among its key clientele are the pivotal signaling proteins Epidermal Growth Factor Receptor (EGFR) and Protein Kinase B (AKT). By inhibiting HSP90, this compound triggers the ubiquitin-proteasome pathway-mediated degradation of these client proteins, leading to the simultaneous blockade of their respective signaling cascades. This guide provides a detailed technical overview of the mechanism of action of this compound, with a specific focus on its downstream effects on the EGFR and AKT signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
This compound: Mechanism of Action
This compound exerts its activity by binding to the ATP-binding pocket located in the N-terminal domain of HSP90. This competitive inhibition prevents ATP from binding and blocks the chaperone's ATPase activity, which is essential for its function.[1][2] The inhibition of the HSP90 chaperone cycle leaves client proteins in an unstable, unfolded state. This state is recognized by the cell's quality control machinery, leading to the polyubiquitination of the client proteins and their subsequent degradation by the proteasome.[3][4] Consequently, this compound treatment results in the depletion of multiple oncogenic drivers, making it an attractive therapeutic strategy for cancers dependent on these pathways.[4][5]
Effects on the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signals crucial for cell growth, proliferation, and survival.[6][7] Both wild-type and mutated forms of EGFR are established client proteins of HSP90, relying on the chaperone for their proper folding and stability.[8][9][10]
This compound-mediated inhibition of HSP90 leads to the destabilization and subsequent degradation of EGFR.[5][6][11][12] This results in a marked decrease in the total cellular levels of both the EGFR protein and its phosphorylated, active form (p-EGFR).[7][11][12] The depletion of EGFR effectively shuts down its downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to reduced cell proliferation and survival.[5][7][12] Studies have shown that this compound can overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) that arises from secondary mutations like T790M or EGFR amplification, as it targets the EGFR protein for degradation regardless of its mutational status.[8][13][14]
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. This compound | HSP | TargetMol [targetmol.com]
- 3. Phase 1 study of the HSP90 inhibitor this compound in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of the heat shock protein 90 (Hsp90) inhibitor this compound (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. astx.com [astx.com]
- 6. The HSP90 inhibitor this compound potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Hsp90 Inhibition Suppresses Mutant EGFR-T790M Signaling and Overcomes Kinase Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. HSP90 inhibition overcomes EGFR amplification‐induced resistance to third‐generation EGFR‐TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erlotinib and this compound Lactate Focused on EGFR Exon 20 Insertion Non-Small Cell Lung Cancer (NSCLC): A California Cancer Consortium Phase I/II Trial (NCI 9878) - PMC [pmc.ncbi.nlm.nih.gov]
Onalespib's Penetration of the Blood-Brain Barrier: A Technical Overview for Researchers
An In-depth Guide to the Preclinical Evaluation of Onalespib, a Second-Generation HSP90 Inhibitor, in Central Nervous System Malignancies.
This technical guide provides a comprehensive overview of the pivotal studies investigating the blood-brain barrier (BBB) penetration of this compound (AT13387), a potent, second-generation inhibitor of Heat Shock Protein 90 (HSP90). For researchers and drug development professionals in neuro-oncology, the ability of a therapeutic agent to effectively cross the BBB is a critical determinant of its potential efficacy against central nervous system (CNS) tumors. This document synthesizes key quantitative data, details the experimental methodologies employed in preclinical assessments, and visualizes the underlying molecular pathways and experimental designs.
Executive Summary
This compound has demonstrated the ability to cross the blood-brain barrier and achieve sustained concentrations in brain tissue, a significant advantage over many other HSP90 inhibitors.[1][2] Preclinical studies, particularly in glioma models, have shown that this compound not only reaches CNS tumors but also exerts its biological activity by inhibiting HSP90, leading to the degradation of key oncogenic client proteins and the disruption of critical survival signaling pathways.[1][3] This brain-penetrant characteristic, combined with its long-acting pharmacodynamic profile, positions this compound as a promising agent for the treatment of primary and metastatic brain cancers.[2][4]
Quantitative Analysis of Blood-Brain Barrier Penetration
The cornerstone of this compound's potential in neuro-oncology lies in its favorable pharmacokinetic profile within the CNS. A key preclinical study in non-tumor-bearing mice quantified the concentration of this compound in both plasma and brain tissue over a 24-hour period following a single intravenous injection.
Table 1: this compound Concentration in Plasma and Brain Tissue Over Time
| Time Point | Mean this compound Concentration in Plasma (nmol/L) | Mean this compound Concentration in Brain Tissue (nmol/L) | Brain-to-Plasma Ratio |
| 5 min | ~1800 | ~200 | ~0.11 |
| 10 min | ~1200 | ~300 | ~0.25 |
| 20 min | ~800 | ~350 | ~0.44 |
| 30 min | ~600 | ~380 | ~0.63 |
| 1 hr | ~300 | ~400 | ~1.33 |
| 2 hr | ~150 | ~350 | ~2.33 |
| 4 hr | ~80 | ~250 | ~3.13 |
| 8 hr | ~40 | ~150 | ~3.75 |
| 24 hr | ~10 | ~50 | ~5.00 |
Data derived from graphical representations in published studies.[1][5] The initial Cmax was higher in the plasma, as expected. However, this compound demonstrated significant accumulation and retention in the brain, with levels exceeding those in the plasma from the 1-hour time point onwards.[1][4]
Experimental Protocols
The quantitative data presented above were generated through rigorous preclinical experimental protocols designed to assess both the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in the CNS.
In Vivo Pharmacokinetic Study of BBB Penetration
This study aimed to determine the concentration-time profile of this compound in the plasma and brain of mice.
-
Animal Model: 6-week-old ICR (Institute of Cancer Research) mice were used for the study.[5]
-
Drug Administration: A single dose of this compound at 30 mg/kg was administered via tail vein injection.[5]
-
Sample Collection: At specified time points (5, 10, 20, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection, cohorts of three mice per time point were euthanized. Blood and brain tissues were immediately collected.[5]
-
Analytical Method: The concentrations of this compound in the plasma and brain tissue homogenates were quantified using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific bioanalytical technique.[5]
In Vivo Pharmacodynamic Assessment of HSP90 Inhibition
To confirm that this compound was not only present in the brain but also biologically active, researchers measured the induction of HSP70, a well-established biomarker for HSP90 inhibition.[1]
-
Animal Model and Dosing: Similar to the PK study, mice were injected with this compound (30 mg/kg) or a vehicle control.[5]
-
Tissue Processing: Brain tissue was collected at various time points (0, 1, 2, 4, 8, and 24 hours).[5]
-
Biomarker Analysis: Brain tissue sections were subjected to immunohistochemistry (IHC) using an antibody specific for HSP70.[1][5]
-
Quantification: The intensity of the HSP70 staining was quantified using digital image analysis. A significant, time-dependent increase in HSP70 levels was observed in the brains of this compound-treated mice compared to controls, confirming sustained target engagement within the CNS.[1]
Visualizing Methodologies and Pathways
Diagrams are provided below to illustrate the experimental workflow and the molecular mechanism of action of this compound.
References
- 1. Efficacy of this compound a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. This compound Could Be an Effective Treatment for Glioblastoma, Preclinical Studies Show [cancer.osu.edu]
- 5. researchgate.net [researchgate.net]
Cellular Uptake and Intracellular Localization of Onalespib: A Technical Guide
Abstract: Onalespib (AT13387) is a potent, second-generation, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (HSP90). Its therapeutic efficacy is fundamentally dependent on its ability to enter cancer cells, localize to the correct subcellular compartment, and engage its target. As a synthetic, orally bioavailable, and blood-brain barrier-penetrant agent, this compound demonstrates efficient cellular uptake, although the precise transport mechanisms are not fully elucidated.[1][2][3] Its primary intracellular site of action is the cytoplasm, where it binds to the N-terminal ATP-binding domain of HSP90, a predominantly cytoplasmic chaperone protein.[4][5] This interaction inhibits HSP90's function, leading to the ubiquitin-proteasome-mediated degradation of numerous oncogenic client proteins.[6][7] Consequently, critical cell signaling networks, such as the EGFR-AKT-ERK pathway, are disrupted, and in certain cancers, a novel mechanism involving the altered splicing of androgen receptor variants has been identified.[4][6] This guide provides a detailed overview of this compound's intracellular journey and mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols for its study.
Cellular Uptake and Intracellular Localization
While specific studies detailing the active or passive transport mechanisms of this compound across the cell membrane are limited, its chemical properties and biological activity provide strong inferential evidence of its cellular entry. As an orally bioavailable small molecule that can cross the blood-brain barrier, this compound is understood to effectively penetrate cell membranes to reach its intracellular target.[1][2][3]
Upon entering the cell, this compound's primary localization is the cytoplasm . Its molecular target, HSP90, is a highly conserved molecular chaperone that functions predominantly as a cytoplasmic protein.[4] Confocal microscopy has confirmed that in glioma xenografts, HSP90 expression is robust and predominantly cytoplasmic, which is the main site of this compound's activity.[4]
Intracellular Mechanism of Action
This compound exerts its effects by selectively binding to the N-terminal domain of HSP90, which contains the adenosine triphosphate (ATP) binding site.[5][8] This competitive inhibition blocks the chaperone's intrinsic ATPase activity, which is essential for the proper folding, stabilization, and activation of its "client" proteins.
The inhibition of the HSP90 chaperone cycle leads to the misfolding and destabilization of client proteins. These compromised proteins are then targeted by the cell's quality control machinery for degradation, primarily via the ubiquitin-proteasome pathway.[6] A hallmark of effective HSP90 inhibition by this compound is the compensatory upregulation of other heat shock proteins, notably HSP70, which serves as a reliable biomarker for target engagement.[4][9]
Figure 1: Core Intracellular Mechanism of this compound.
Downstream Signaling Pathways Affected by this compound
By promoting the degradation of key client proteins, this compound disrupts multiple oncogenic signaling pathways simultaneously.
EGFR-AKT-ERK Signaling Network
A critical pathway affected by this compound is the EGFR-AKT-ERK-S6 signaling cascade, which is frequently hyperactivated in cancers like glioblastoma.[4] this compound treatment leads to the robust, dose-dependent degradation of HSP90 client proteins such as EGFR (both wild-type and mutant forms) and AKT. This depletion disrupts downstream signaling through ERK and S6, ultimately inhibiting cell proliferation, survival, and migration.[4][10]
Figure 2: Inhibition of the EGFR-AKT-ERK Pathway by this compound.
Androgen Receptor (AR) Signaling and Splicing
In prostate cancer, this compound demonstrates a dual mechanism of action on the androgen receptor. It induces the degradation of full-length AR (AR-FL), a known HSP90 client protein, through the canonical proteasomal pathway.[6] Intriguingly, it also depletes the constitutively active AR splice variant 7 (AR-V7), which is associated with therapy resistance.[6][11] However, AR-V7 depletion is not due to protein instability but rather a reduction in AR-V7 mRNA levels.[6] Transcriptome analysis has confirmed that this compound alters the mRNA splicing of hundreds of genes, including the AR gene, thereby preventing the formation of the AR-V7 variant.[6]
Figure 3: Dual Mechanism of this compound on Androgen Receptor.
Quantitative Analysis of this compound's Cellular Effects
The potency of this compound has been quantified across a wide range of cancer cell lines using various metrics, most commonly the half-maximal inhibitory concentration (IC50) for enzyme activity or the half-maximal growth inhibition (GI50).
Table 1: IC50 and GI50 Values for this compound in Various Cell Lines
| Parameter | Cell Line(s) | Value (nM) | Reference |
|---|---|---|---|
| IC50 | A375 (Melanoma) | 18 | [12] |
| IC50 | BON (Neuroendocrine) | 27 | [13] |
| IC50 | NCI-H727 (Neuroendocrine) | 102 | [13] |
| IC50 | NCI-H460 (Neuroendocrine) | 51 | [13] |
| GI50 | Panel of 30 Tumor Cell Lines | 13 - 260 | [12] |
| GI50 | PNT2 (Non-tumorigenic Prostate) | 480 | [12] |
| GI50 | A431 (Squamous Cell Carcinoma) | 17.9 | [14] |
| GI50 | HCT116 (Colorectal Carcinoma) | 8.7 | [14] |
| GI50 | LS174T (Colorectal Carcinoma) | 12.3 | [14] |
| GI50 | H314 (Head and Neck Cancer) | 3 |[14] |
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Concentration(s) | Duration | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|---|
| 0.1 - 0.4 µM | 48 hours | LN229, U251HF, A172 | Dose-dependent increase in HSP70 levels. | [4] |
| 0.4 µM | 24 hours | LN229, U251HF, A172 | Reduced cell migration in wound-healing assay. | [15] |
| 0.3 - 0.6 µM | 24-48 hours | VCaP | Reduction in AR-V7 mRNA levels. | [6] |
| 50 nM | Not Specified | BON, NCI-H727, NCI-H460 | Spheroid growth inhibition. | [13] |
| 1 µM | 4 hours | A375, 22RV1, T474 | Not specified (used for cell research). | [12] |
| 5 - 25 nM | Not Specified | U343 MG, U87 MG | Significant decrease in colony formation ability. |[16] |
Key Experimental Protocols
Protocol: Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of HSP90, its client proteins (e.g., EGFR, AKT), and biomarkers (e.g., HSP70) following this compound treatment.
-
Cell Seeding and Treatment: Seed cells (e.g., 600,000 cells/well in a 6-well plate) and allow them to reach ~80% confluency. Replace the medium with fresh medium containing this compound at the desired concentration or vehicle control (e.g., 0.1% DMSO). Incubate for the specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and load them onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane to remove unbound primary antibody. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., GAPDH or β-actin) should always be used to ensure equal protein loading.
Protocol: Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
-
Create a Confluent Monolayer: Plate cells in a 6-well plate and grow them to 100% confluency.[17]
-
Generate the "Wound": Use a sterile p10 or p200 pipette tip to create a straight scratch or "wound" through the center of the cell monolayer.[15]
-
Treatment: Gently wash the wells with PBS to remove detached cells. Add fresh culture medium containing the desired concentration of this compound (e.g., 0.4 µM) or vehicle control.[15]
-
Image Acquisition: Immediately capture an image of the scratch at time 0 h using an inverted microscope. Place the plate back in the incubator.
-
Final Imaging and Analysis: After a set period (e.g., 24 hours), capture another image of the same field.[15] The migration distance is calculated by measuring the width of the scratch at 0 h and 24 h. The reduction in the width of the gap over time represents cell migration into the empty space.
Workflow: Quantifying Intracellular this compound Concentration
Directly measuring the intracellular concentration of a drug like this compound is a complex process that requires separating the drug inside the cells from the drug in the extracellular medium. While a specific, validated protocol for this compound is not publicly detailed, a general workflow can be established based on standard bioanalytical techniques.
Figure 4: General Workflow for Intracellular Drug Quantification.
Conclusion
This compound effectively enters cancer cells and localizes to the cytoplasm, where it engages its target, HSP90. This interaction triggers a cascade of downstream effects, most notably the degradation of key oncogenic proteins, leading to the disruption of critical survival and proliferation pathways. The quantitative data from numerous studies demonstrate its potency in the low nanomolar range across a variety of cancer types. The discovery of its novel activity on mRNA splicing further broadens its therapeutic potential. The protocols and data presented in this guide provide a foundational resource for researchers and drug developers working to further elucidate and exploit the intracellular mechanisms of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. Disruption of DNA Repair and Survival Pathways through Heat Shock Protein Inhibition by this compound to Sensitize Malignant Gliomas to Chemoradiation Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of the heat shock protein 90 (Hsp90) inhibitor this compound (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Second-generation HSP90 inhibitor this compound blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor this compound in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase Ib study of HSP90 inhibitor, this compound (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic and Clinical Results from a Phase I/II Study of the HSP90 Inhibitor this compound in Combination with Abiraterone Acetate in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Second-Generation HSP90 Inhibitor this compound Blocks mRNA Splicing of Androgen Receptor Variant 7 in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. The HSP90 inhibitor this compound potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing glioblastoma therapy: unveiling synergistic anticancer effects of this compound - radiotherapy combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Onalespib Target Engagement Biomarkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in vitro biomarkers for assessing the target engagement of Onalespib, a potent second-generation inhibitor of Heat Shock Protein 90 (HSP90). Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate the effective evaluation of this compound's biological activity in a laboratory setting.
Introduction to this compound and HSP90
This compound (AT13387) is a synthetic, non-ansamycin small molecule that inhibits HSP90 by binding to its N-terminal ATP pocket[1]. HSP90 is a highly conserved molecular chaperone essential for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are critical for cancer cell growth, survival, and proliferation[1]. By inhibiting HSP90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.
Mechanism of Action and Key Biomarkers
This compound's primary mechanism of action is the competitive inhibition of ATP binding to HSP90, which abrogates its chaperone function. This leads to two key measurable downstream events that serve as robust biomarkers of target engagement in vitro:
-
Depletion of HSP90 Client Proteins: Inhibition of HSP90 destabilizes its client proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The reduction in the levels of specific HSP90 client proteins is a direct indicator of this compound's on-target activity.
-
Induction of Heat Shock Response (HSR): The inhibition of HSP90 leads to the activation of Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of heat shock proteins, most notably HSP70. The induction of HSP70 is a widely accepted pharmacodynamic biomarker for HSP90 inhibition[1].
Quantitative Analysis of this compound's In Vitro Activity
The following tables summarize the quantitative effects of this compound on cell proliferation and key biomarker modulation in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A375 | Malignant Melanoma | 18 | [2] |
| MV4-11 | Acute Myeloid Leukemia | 12 | [2] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 22 | [2] |
| SKBr3 | Breast Cancer | 55 | [2] |
| A431 | Squamous Cell Carcinoma | 17.9 | [3] |
| HCT116 | Colorectal Carcinoma | 8.7 | [3] |
| LS174T | Colorectal Adenocarcinoma | 12.3 | [3] |
| H314 | Head and Neck Squamous Cell Carcinoma | 3 | [3] |
Table 2: Modulation of Key Biomarkers by this compound in vitro
| Cell Line | Biomarker | Treatment Conditions | Fold Change/Effect | Reference |
| VCaP | AR-FL Protein | 0.3 µM this compound, 4-72h | Time-dependent depletion | [4] |
| VCaP | AR-V7 Protein | 0.3 µM this compound, 12-72h | Time-dependent depletion | [4] |
| LNCaP95 | AR-V7 Protein | 0.3 µM this compound, 12-72h | Time-dependent depletion | [4] |
| VCaP | AR-V7 mRNA | 0.3-0.6 µM this compound, 24-48h | Dose-dependent decrease | [4] |
| HCT116 | HSP70 Protein | This compound treatment | 1.63 ± 0.03 fold increase | [5] |
| A431 | HSP70 Protein | This compound treatment | 1.47 ± 0.09 fold increase | [5] |
| LN229, U251HF, A172 | HSP70 Protein | 0.1-0.4 µM this compound, 48h | Dose-dependent increase | [1] |
| Glioma Cell Lines | EGFR, p-EGFR, AKT, p-AKT, ERK1/2, p-ERK1/2, S6, p-S6 | This compound treatment | Decreased expression | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general workflow for assessing target engagement.
Caption: this compound inhibits HSP90, leading to client protein degradation and HSP70 induction.
Caption: General workflow for in vitro assessment of this compound target engagement.
Detailed Experimental Protocols
Western Blotting for Client Protein Degradation and HSP70 Induction
This protocol details the immunodetection of HSP90 client proteins (e.g., AKT, HER2) and HSP70.
Materials:
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Rabbit anti-AKT (1:1000 dilution)
-
Rabbit anti-HER2 (1:1000 dilution)
-
Mouse anti-HSP70 (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution, as loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (1:5000 dilution)
-
HRP-conjugated goat anti-mouse IgG (1:5000 dilution)
-
-
SDS-PAGE gels
-
PVDF membranes
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
ELISA for HSP70 Induction
This protocol provides a method for the quantitative measurement of HSP70 protein levels.
Materials:
-
Human HSP70 ELISA Kit (commercially available kits from various suppliers)
-
Cell lysis buffer (as described in the Western blot protocol)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the Western blot protocol.
-
ELISA Procedure: Follow the manufacturer's instructions provided with the ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate wells.
-
Incubating to allow HSP70 to bind to the capture antibody.
-
Washing the wells to remove unbound proteins.
-
Adding a detection antibody that binds to the captured HSP70.
-
Washing the wells.
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Analysis: Generate a standard curve from the absorbance values of the standards and determine the concentration of HSP70 in the samples.
Real-Time Quantitative PCR (RT-qPCR) for HSP70 mRNA Induction
This protocol details the measurement of HSP70 mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Primers for HSP70 (HSPA1A): (Example sequences, validation is recommended)
-
Forward: 5'-GGTGCAGGTGGAGTACACTGA-3'
-
Reverse: 5'-GCTCCTCTGCAGCTTTTCTTTC-3'
-
-
Primers for a reference gene (e.g., GAPDH or RPLP0):
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in HSP70 mRNA expression, normalized to the reference gene.
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
CETSA is a powerful method to directly assess the binding of a drug to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Cell lysis buffer with protease inhibitors
-
Equipment for Western blotting (as described above)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a defined period (e.g., 1-2 hours).
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble HSP90 in the supernatant by Western blotting, as described in section 5.1.
-
-
Data Analysis:
-
Plot the amount of soluble HSP90 as a function of temperature for both this compound-treated and control samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Conclusion
The in vitro biomarkers and accompanying protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound. Consistent and quantitative assessment of HSP90 client protein degradation and HSP70 induction, coupled with direct target engagement confirmation by CETSA, will enable researchers to accurately characterize the cellular activity of this compound and inform further drug development efforts.
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Second-generation HSP90 inhibitor this compound blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Onalespib: A Technical Guide to its Role in the Inhibition of Angiogenesis and Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onalespib (AT13387) is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are integral to oncogenic signaling pathways.[1][2] This technical guide provides an in-depth overview of the mechanisms by which this compound inhibits two critical processes in cancer progression: angiogenesis and cell migration. By promoting the degradation of key Hsp90 client proteins, this compound disrupts essential signaling cascades, offering a promising therapeutic strategy in oncology. This document details the underlying signaling pathways, presents available quantitative data, outlines experimental methodologies, and provides visual representations of the key mechanisms and workflows.
Introduction: The Role of Hsp90 in Cancer
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and activity of numerous client proteins.[1][2] In cancer cells, Hsp90 is often overexpressed and is essential for the stability of a wide array of oncoproteins that drive tumor growth, proliferation, and survival.[1] These client proteins are involved in all six hallmarks of cancer, including angiogenesis, invasion, and metastasis.[2] Inhibition of Hsp90 leads to the ubiquitin-proteasome-mediated degradation of these client proteins, thereby simultaneously targeting multiple oncogenic pathways.[2]
This compound is a small molecule inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function.[1] This leads to the degradation of Hsp90 client proteins and has demonstrated anti-tumor activity in various cancer models.[1]
This compound's Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. This compound inhibits angiogenesis by destabilizing key proteins involved in the pro-angiogenic signaling cascade.
Mechanism of Action: Targeting the HIF-1α/VEGF Axis
A primary mechanism by which this compound exerts its anti-angiogenic effects is through the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a master regulator of the cellular response to hypoxia and a key transcriptional activator of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Hsp90 is required to stabilize HIF-1α, protecting it from degradation. By inhibiting Hsp90, this compound leads to the degradation of HIF-1α even under hypoxic conditions, thereby preventing the transcription of VEGF and other pro-angiogenic genes.
Signaling Pathway: Hsp90 in Angiogenesis
Quantitative Data: Inhibition of Tube Formation
The tube formation assay is a widely used in vitro model of angiogenesis. While specific percentage inhibition data for this compound is not extensively available in the public domain, studies have demonstrated its potent inhibitory effects. For instance, in a study on glioma cells, exposure to 0.4 μM this compound for 24 hours strongly inhibited the formation of microtubules by endothelial cells, a key step in angiogenesis.[3]
| Cell Line | This compound Concentration (µM) | Assay | Observed Effect | Reference |
| HUVEC (co-cultured with glioma cell conditioned media) | 0.4 | Tube Formation | Strong inhibition of microtubule formation | [3] |
This compound's Inhibition of Cell Migration
Cell migration is a fundamental process in cancer metastasis, enabling cancer cells to invade surrounding tissues and disseminate to distant organs. This compound impedes cell migration by targeting key signaling molecules that regulate the cytoskeletal dynamics and cell-matrix adhesions required for cell motility.
Mechanism of Action: Targeting the FAK and MMP Pathways
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling and is a critical regulator of cell migration. FAK is a known Hsp90 client protein. Inhibition of Hsp90 by this compound leads to the degradation of FAK, thereby disrupting downstream signaling pathways that control cell adhesion, spreading, and motility.
Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix (ECM), a key step in cell invasion and migration. The expression and activity of MMPs are often regulated by signaling pathways that are dependent on Hsp90 client proteins. By destabilizing these upstream regulators, this compound can lead to the downregulation of MMP expression and activity.
Signaling Pathway: Hsp90 in Cell Migration
Quantitative Data: Inhibition of Cell Migration
The inhibitory effect of this compound on cell migration has been quantified in various cancer cell lines using wound healing (scratch) assays and transwell migration assays.
| Cell Line | This compound Concentration | Assay | Quantitative Effect | Reference |
| HCT116 | 50 nM | Wound Healing | Reduced migration distance from 0.12 mm to 0.07 mm | [4] |
| A431 | 50 nM | Wound Healing | Reduced migration distance from 0.14 mm to 0.07 mm | [4] |
| U251HF, LN229, A172 | 0.4 µM | Wound Healing | Significantly reduced ability to migrate | [3] |
| Glioma Stem Cells | Not specified | Transwell Migration | Markedly decreased invasive ability | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effects on angiogenesis and cell migration.
Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
Workflow:
Detailed Protocol:
-
Plate Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the wells of a 96-well plate with the Matrigel solution and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in a small volume of assay medium. Seed the HUVECs onto the solidified Matrigel.
-
Treatment: Add this compound at various concentrations or a vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging: Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantification: Analyze the images using software to quantify parameters such as the total tube length, the number of nodes (branch points), and the number of meshes.
Wound Healing (Scratch) Assay
This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once the cells are confluent, use a sterile pipette tip to create a straight scratch through the center of the monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Add fresh medium containing this compound at various concentrations or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.
-
Quantification: Measure the width or area of the scratch at each time point. The rate of wound closure can be calculated as the percentage of the initial area that has been filled by migrating cells.
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, measures the chemotactic migration of cells through a porous membrane.
Workflow:
Detailed Protocol:
-
Chamber Setup: Place Transwell inserts with a porous membrane (typically 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium. Pre-treat the cells with various concentrations of this compound or a vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained, migrated cells in several microscopic fields. Alternatively, the stain can be eluted and the absorbance measured to quantify the relative number of migrated cells.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its effective inhibition of angiogenesis and cell migration. By targeting the molecular chaperone Hsp90, this compound triggers the degradation of a host of oncoproteins that are essential for these cancer-promoting processes. The disruption of the HIF-1α/VEGF axis and the FAK and MMP signaling pathways underscores the multifaceted mechanism of action of this Hsp90 inhibitor. The experimental data, though in some cases preliminary, consistently supports the role of this compound in impeding key steps of tumor progression. Further quantitative studies will be invaluable in fully elucidating the dose-dependent effects of this compound and in optimizing its clinical application for the treatment of various malignancies. This technical guide provides a comprehensive foundation for researchers and drug development professionals working to advance our understanding and utilization of this compound in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase 1 study of the HSP90 inhibitor this compound in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Identifying Synergistic Partners for Onalespib Using CRISPR-Cas9 Screens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Onalespib (AT13387) is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways.[1][2] By inhibiting HSP90, this compound promotes the degradation of these client proteins, leading to the disruption of cancer cell proliferation, survival, and migration.[3][4] While this compound has shown promise in preclinical and clinical studies, combination therapies are increasingly recognized as a superior strategy to enhance efficacy and overcome resistance.[5][6][7][8]
CRISPR-Cas9 based functional genomic screens have emerged as a powerful and unbiased tool to systematically identify genetic vulnerabilities and discover synergistic drug combinations.[9][10][11] This application note provides a comprehensive overview and detailed protocols for utilizing pooled CRISPR-Cas9 knockout screens to identify novel gene targets that, when inhibited, work synergistically with this compound.
Mechanism of Action and Rationale for Combination Therapy
This compound selectively binds to the ATP-binding pocket in the N-terminus of HSP90, thereby inhibiting its chaperone activity. This leads to the ubiquitin-proteasome-mediated degradation of numerous oncogenic client proteins.[4] Key client proteins and pathways affected by this compound include:
-
Cell Cycle Regulators and DNA Damage Response (DDR) Proteins: CHK1, RAD51, ATM, DNA-PKcs[12][13]
-
Hormone Receptors: Androgen Receptor (AR) and its splice variants (e.g., AR-V7)[1][4]
The rationale for seeking synergistic partners for this compound is rooted in the complexity of cancer signaling networks. By simultaneously targeting a key node (HSP90) and a synthetically lethal partner identified via a CRISPR screen, it is possible to induce a more potent and durable anti-cancer response.
Experimental Workflow for CRISPR-Cas9 Synergistic Screen with this compound
The overall workflow for identifying synergistic partners of this compound using a pooled CRISPR-Cas9 knockout screen is depicted below. This process involves the generation of a stable Cas9-expressing cell line, transduction with a pooled sgRNA library, application of selective pressure with this compound, and subsequent identification of depleted sgRNAs through next-generation sequencing (NGS).
Detailed Experimental Protocols
Protocol 1: Generation of a Stable Cas9-Expressing Cell Line
-
Cell Line Selection: Choose a cancer cell line of interest that is relevant to the therapeutic application of this compound. Ensure the cell line has a good doubling time and is amenable to lentiviral transduction.
-
Lentiviral Transduction:
-
Plate 1 x 10^6 cells in a 6-well plate.
-
Transduce cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., Blasticidin) at a Multiplicity of Infection (MOI) of 0.3-0.5.
-
Incubate for 48-72 hours.
-
-
Antibiotic Selection:
-
Replace the medium with fresh medium containing the appropriate antibiotic (e.g., Blasticidin at 5-10 µg/mL).
-
Culture the cells for 7-10 days, replacing the antibiotic-containing medium every 2-3 days, until a resistant population is established.
-
-
Validation of Cas9 Activity:
-
Transduce the stable Cas9 cell line with a lentiviral vector expressing a sgRNA targeting a non-essential gene (e.g., AAVS1) and a fluorescent reporter (e.g., GFP).
-
Assess the knockout efficiency by monitoring the loss of the fluorescent signal via flow cytometry or by using an assay like the T7 Endonuclease I assay.
-
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen
-
Lentiviral Library Production: Produce high-titer lentivirus from a pooled sgRNA library (e.g., GeCKO, Brunello) according to standard protocols.[14][15]
-
Determining Viral Titer: Perform a titration experiment to determine the volume of viral supernatant required to achieve an MOI of 0.3-0.5 in the Cas9-expressing cell line. This low MOI is crucial to ensure that most cells receive a single sgRNA.[15]
-
Library Transduction:
-
Seed a sufficient number of Cas9-expressing cells to ensure a representation of at least 200-500 cells per sgRNA in the library.
-
Transduce the cells with the pooled sgRNA lentiviral library at an MOI of 0.3-0.5.
-
-
Selection and Expansion:
-
After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Expand the transduced cell population.
-
-
This compound Treatment:
-
Harvest a baseline cell sample (T0).
-
Split the remaining cells into two arms: a control arm treated with vehicle (DMSO) and a treatment arm treated with a predetermined concentration of this compound. The this compound concentration should be optimized to cause approximately 20-30% growth inhibition (GI20-GI30) over the course of the experiment.
-
Culture the cells for 14-21 days, passaging as needed and maintaining a cell number that preserves the library representation.
-
-
Sample Collection: Harvest cells from both the DMSO and this compound arms at the end of the screen.
Protocol 3: Next-Generation Sequencing and Data Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0 and endpoint cell pellets.
-
sgRNA Library Amplification: Use a two-step PCR protocol to amplify the sgRNA-containing cassettes from the genomic DNA and add adapters for NGS.
-
Next-Generation Sequencing: Sequence the amplified libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the sequencing reads.
-
Read Counting: Align reads to the sgRNA library reference file and count the occurrences of each sgRNA.
-
Hit Identification: Use a statistical package like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the DMSO-treated population.[2][16][17][18] Genes targeted by multiple depleted sgRNAs are considered potential synergistic hits.
-
Validation of Synergistic Hits
Hits identified from the primary screen require rigorous validation through orthogonal approaches.
Protocol 4: Secondary Validation with Individual sgRNAs
-
Clone Individual sgRNAs: Synthesize and clone 2-4 of the most effective sgRNAs for each top-ranked gene into a lentiviral vector.
-
Generate Knockout Cell Lines: Transduce the Cas9-expressing cell line with each individual sgRNA construct to generate specific knockout cell pools.
-
Competitive Growth Assay:
-
Mix the knockout cells with wild-type cells (expressing a different fluorescent marker) at a 1:1 ratio.
-
Culture the mixed population in the presence of DMSO or this compound.
-
Monitor the ratio of knockout to wild-type cells over time using flow cytometry. A significant decrease in the ratio of knockout cells in the this compound-treated condition compared to the DMSO control validates the synergistic interaction.
-
Protocol 5: Pharmacological Synergy Validation
For hits where a selective small molecule inhibitor is available, pharmacological validation is essential.
-
Dose-Response Matrix (Checkerboard Assay):
-
Plate the parental cancer cell line in 96-well plates.
-
Create a dose-response matrix by treating the cells with serial dilutions of this compound along one axis and the inhibitor of the hit target along the other axis.
-
Include single-agent treatments and a vehicle control.
-
-
Cell Viability Assessment: After 72-96 hours, measure cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Synergy Calculation: Calculate synergy scores using models such as the Bliss independence or Loewe additivity model.[7] Positive scores indicate synergy.
Data Presentation: Expected Outcomes and Interpretation
The primary output of the CRISPR screen will be a ranked list of genes whose knockout sensitizes cells to this compound. This data can be visualized using a volcano plot, showing the significance versus the magnitude of depletion for each gene.
Table 1: Representative Data from a Hypothetical CRISPR Screen with this compound
| Gene Symbol | Rank | Robust Rank Aggregation (RRA) Score | p-value | Log2 Fold Change (sgRNA 1) | Log2 Fold Change (sgRNA 2) | Log2 Fold Change (sgRNA 3) |
| GENE_A | 1 | 1.2e-5 | 5.6e-6 | -2.1 | -1.9 | -2.3 |
| GENE_B | 2 | 3.4e-5 | 9.8e-6 | -1.8 | -2.0 | -1.7 |
| GENE_C | 3 | 7.1e-5 | 2.1e-5 | -1.5 | -1.8 | -1.6 |
Table 2: Synergy Validation Data from a Dose-Response Matrix Assay
| Combination | Cell Line | Synergy Score (Bliss) | Interpretation |
| This compound + Inhibitor of GENE_A | Cell Line X | 15.2 | Strong Synergy |
| This compound + Inhibitor of GENE_B | Cell Line X | 8.9 | Synergy |
| This compound + Inhibitor of GENE_D | Cell Line X | -2.1 | Antagonism |
Signaling Pathway Visualization
Based on preclinical studies, this compound is known to impact several critical cancer signaling pathways. A CRISPR screen may identify synergistic partners that impinge on these or parallel pathways. For example, a screen might identify a component of the DNA damage response (DDR) pathway as a synergistic partner, a finding consistent with this compound's known effect on DDR proteins like RAD51 and CHK1.[12][13]
The combination of this compound with a synthetically lethal partner identified through a CRISPR-Cas9 screen represents a promising therapeutic strategy. The protocols and workflows detailed in this application note provide a robust framework for researchers to systematically identify and validate novel combination therapies, ultimately paving the way for more effective cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor this compound in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HSP90 inhibitor this compound potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of combinatorial CRISPR screens with the Orthrus scoring pipeline | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Combinatorial CRISPR screen reveals FYN and KDM4 as targets for synergistic drug combination for treating triple negative breast cancer [elifesciences.org]
- 9. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disruption of DNA Repair and Survival Pathways through Heat Shock Protein inhibition by this compound to Sensitize Malignant Gliomas to Chemoradiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing glioblastoma therapy: unveiling synergistic anticancer effects of this compound - radiotherapy combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Protocol Resource for Performing Pooled shRNA and CRISPR Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 17. Common computational tools for analyzing CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Analyze CRISPR Screen Data to Find Targets? | Ubigene [ubigene.us]
Application Note: Quantifying the Cytotoxic Effects of Onalespib using a WST-1 Cell Viability Assay
Introduction
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of numerous client proteins.[1][2][3] In cancer cells, Hsp90 is often overexpressed and is essential for the stability of oncoproteins that drive tumor growth, proliferation, and survival.[2][4] Onalespib (also known as AT13387) is a potent, second-generation, non-ansamycin small molecule inhibitor of Hsp90.[5][6][7] By binding to and inhibiting Hsp90, this compound disrupts the chaperone's function, leading to the degradation of key oncogenic client proteins—such as AKT, EGFR, and ERK—and subsequently inhibiting critical signaling pathways.[4][6][8] This disruption ultimately results in cell cycle arrest and apoptosis.
The Water Soluble Tetrazolium salt-1 (WST-1) assay is a robust and sensitive colorimetric method for quantifying cell viability and proliferation.[9] The assay's principle is based on the cleavage of the stable tetrazolium salt WST-1 into a soluble formazan dye by mitochondrial dehydrogenases present in metabolically active, viable cells.[9] The amount of formazan produced is directly proportional to the number of living cells in the culture.[10] This application note provides a detailed protocol for utilizing the WST-1 assay to determine the cytotoxic effects and calculate the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.
I. This compound's Mechanism of Action
This compound exerts its anti-tumor activity by inhibiting the ATP-dependent chaperone function of Hsp90. This leads to the proteasomal degradation of Hsp90 client proteins, thereby blocking multiple oncogenic signaling pathways simultaneously.[11][12]
Caption: this compound inhibits the Hsp90 chaperone, leading to client protein degradation and apoptosis.
II. Experimental Protocol
This protocol outlines the steps to assess the dose-dependent effect of this compound on the viability of adherent cancer cells using the WST-1 assay in a 96-well plate format.
A. Materials and Reagents
-
Cancer cell line (e.g., A375 melanoma, LN229 glioblastoma, BON neuroendocrine tumor)[5][13][14]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (AT13387)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
WST-1 Cell Proliferation Reagent
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Sterile, clear-bottom 96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (ELISA reader)
-
Hemacytometer or automated cell counter
-
Standard cell culture instruments (pipettes, multichannel pipettor, biosafety cabinet)
B. Detailed Methodology
-
Cell Seeding:
-
Culture cells until they reach approximately 80-90% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.
-
Count the cells and determine viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (the optimal density may vary by cell type and should be determined empirically).[15][16]
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Leave the peripheral wells filled with 100 µL of sterile PBS or medium to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
-
On the day of treatment, prepare a working stock solution by diluting the 10 mM stock in complete medium.
-
Perform serial dilutions in complete medium to prepare 2X concentrations of the desired final concentrations. A suggested range based on published IC50 values is 0, 20, 100, 200, 500, 1000, and 2000 nM.[5][13]
-
Include a "vehicle control" containing the same final concentration of DMSO as the highest this compound concentration (typically ≤0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well in triplicate.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).[14]
-
-
WST-1 Assay and Data Acquisition:
-
After the incubation period, add 10 µL of WST-1 reagent directly to each well.[17][18]
-
Gently mix by tapping the plate.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time depends on the cell type's metabolic rate and should be determined in a preliminary experiment.[16]
-
After incubation, place the plate on a shaker for 1 minute to ensure a homogenous distribution of the formazan dye.[15][17]
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm is recommended.[18]
-
-
Data Analysis:
-
Subtract the absorbance of a blank control (medium + WST-1 reagent only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software to determine the IC50 value.
-
Caption: Step-by-step experimental workflow for the WST-1 cell viability assay with this compound.
III. Data Presentation
The quantitative data obtained from this protocol can be summarized to compare the cytotoxic effects of this compound at various concentrations.
Table 1: Hypothetical Cell Viability Data for A375 Cells Treated with this compound for 72 hours.
| This compound Concentration (nM) | Mean Absorbance (450nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.854 | 0.098 | 100.0 |
| 1 | 1.761 | 0.085 | 95.0 |
| 5 | 1.452 | 0.077 | 78.3 |
| 10 | 1.123 | 0.061 | 60.6 |
| 20 | 0.901 | 0.053 | 48.6 |
| 50 | 0.556 | 0.042 | 30.0 |
| 100 | 0.278 | 0.031 | 15.0 |
| 500 | 0.093 | 0.015 | 5.0 |
| Calculated IC50 | ~19 nM |
Note: The data presented is for illustrative purposes only. Actual IC50 values for this compound can range from approximately 13-260 nM depending on the cell line.[5]
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase 1 study of the HSP90 inhibitor this compound in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell Viability and Proliferation Assays [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. The HSP90 inhibitor this compound potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. nanopartikel.info [nanopartikel.info]
- 17. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 18. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]
Application Notes and Protocols for Apoptosis Detection (Annexin V) in Cells Treated with Onalespib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onalespib (AT13387) is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell proliferation, survival, and angiogenesis.[3][4] By inhibiting HSP90, this compound leads to the proteasomal degradation of these client proteins, disrupting multiple signaling pathways and ultimately inducing apoptosis in cancer cells.[1][5] This makes this compound a promising agent in oncology research and drug development.
One of the key methods to evaluate the efficacy of anti-cancer compounds like this compound is to measure their ability to induce programmed cell death, or apoptosis. A widely used and reliable method for detecting early-stage apoptosis is Annexin V staining followed by flow cytometry.[6] In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the initial phases of apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein.[6] This application note provides a detailed protocol for the detection of apoptosis using Annexin V staining in cells treated with this compound, along with quantitative data from relevant studies and diagrams illustrating the underlying mechanisms.
Mechanism of Action: this compound-Induced Apoptosis
This compound's primary mechanism of inducing apoptosis stems from its inhibition of HSP90. This leads to the degradation of numerous oncogenic client proteins, including:
-
Receptor Tyrosine Kinases (e.g., EGFR, HER2): Disruption of these receptors inhibits downstream pro-survival signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[5]
-
Signaling Intermediates (e.g., AKT, RAF-1): Degradation of these proteins directly inhibits cell survival signals and promotes apoptosis.[4]
-
Anti-Apoptotic Proteins: Inhibition of HSP90 can lead to the downregulation of anti-apoptotic proteins, tipping the cellular balance towards programmed cell death.
The culmination of these effects is the activation of the intrinsic and/or extrinsic apoptotic pathways, leading to caspase activation and the execution of apoptosis.
Quantitative Data: this compound-Induced Apoptosis
The following tables summarize the percentage of apoptotic cells as determined by Annexin V staining after treatment with this compound in various cancer cell lines.
Table 1: Apoptosis in Glioma Cell Lines Treated with this compound for 48 Hours
| Cell Line | This compound Concentration (µM) | % Annexin V Positive Cells (Mean ± SD) |
| LN229 | 0 (Control) | 5.2 ± 1.1 |
| 0.1 | 12.5 ± 2.3 | |
| 0.2 | 25.1 ± 3.5 | |
| 0.4 | 48.7 ± 4.1 | |
| U251HF | 0 (Control) | 6.1 ± 1.5 |
| 0.1 | 15.3 ± 2.8 | |
| 0.2 | 30.2 ± 4.2 | |
| 0.4 | 55.4 ± 5.3 | |
| A172 | 0 (Control) | 4.8 ± 0.9 |
| 0.1 | 10.1 ± 1.8 | |
| 0.2 | 22.6 ± 3.1 | |
| 0.4 | 42.3 ± 3.9 |
Data adapted from Puduvalli, V. K., et al. (2017). Efficacy of this compound, a Long-Acting Second-Generation HSP90 Inhibitor, as a Single Agent and in Combination with Temozolomide against Malignant Gliomas. Clinical Cancer Research.
Table 2: Time-Course of Apoptosis in HCT116 and A431 Cells Treated with 500 nM this compound
| Cell Line | Treatment Time (hours) | % Annexin V Positive Cells (Mean ± SD) |
| HCT116 | 48 | ~5% |
| 72 | ~10% | |
| 96 | ~14% | |
| A431 | 48 | ~4% |
| 72 | ~6% | |
| 96 | ~8% |
Data adapted from Ratsimandresy, F., et al. (2020). The HSP90 inhibitor this compound exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach. Scientific Reports.[7]
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent cancer cells with this compound prior to apoptosis detection. Optimal cell seeding density, this compound concentration, and incubation time should be determined empirically for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (AT13387)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in 6-well or 12-well plates at a density that will allow them to reach 60-70% confluency at the time of analysis.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 0.2, 0.4 µM or 500 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72, or 96 hours).[7]
-
II. Annexin V Apoptosis Detection by Flow Cytometry
This protocol outlines the steps for staining this compound-treated cells with Annexin V and a viability dye (e.g., Propidium Iodide - PI) for analysis by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI solution, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Following treatment with this compound, collect the culture medium from each well, as it may contain apoptotic cells that have detached.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and add them to the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Troubleshooting and Considerations
-
High background staining: Ensure cells are washed thoroughly with PBS to remove any residual serum proteins.
-
Low signal: Optimize this compound concentration and incubation time to induce a detectable level of apoptosis.
-
Distinguishing between apoptosis and necrosis: The inclusion of a viability dye like PI is crucial to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell type variability: The sensitivity to this compound and the kinetics of apoptosis can vary significantly between different cell lines. It is essential to optimize the protocol for each specific cell type.
-
Controls: Always include untreated (vehicle) controls and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine) to validate the assay.
By following these detailed application notes and protocols, researchers can effectively utilize Annexin V staining to quantify apoptosis in cells treated with the HSP90 inhibitor this compound, providing valuable insights into its anti-cancer activity.
References
- 1. The HSP90 inhibitor this compound potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Second-generation HSP90 inhibitor this compound blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound, a Long-Acting Second-Generation HSP90 Inhibitor, as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The HSP90 inhibitor this compound exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing Long-Term Cellular Response to Onalespib Using the Colony Formation Assay
Introduction
Onalespib (AT13387) is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a highly conserved molecular chaperone that is crucial for the conformational maturation, stability, and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[2][3] In various cancer cells, Hsp90 is often overexpressed and exists in an activated state with high affinity for inhibitors.[4][5] this compound selectively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the proteasomal degradation of its client proteins.[1][6] This disrupts multiple oncogenic signaling pathways simultaneously, including those mediated by EGFR, AKT, and ERK.[7][8]
The colony formation assay, or clonogenic assay, is the gold-standard in vitro method for determining the long-term reproductive viability of cells following exposure to cytotoxic agents.[9] Unlike short-term viability assays (e.g., MTT or trypan blue), which can overestimate cell survival, the colony formation assay measures the ability of a single cell to undergo "unlimited" division and form a macroscopic colony (defined as ≥50 cells). This makes it an indispensable tool for evaluating the long-term cytostatic or cytotoxic efficacy of drugs like this compound, providing insights beyond immediate effects on cell metabolism or membrane integrity.
This application note provides a detailed protocol for using the colony formation assay to assess the long-term effects of this compound on the survival and proliferative capacity of cancer cells.
Mechanism of Action: this compound-Mediated Hsp90 Inhibition
This compound's primary mechanism involves the competitive inhibition of the ATP-binding site in the N-terminal domain of Hsp90. This disruption of the Hsp90 chaperone cycle leaves client proteins in an unstable state, targeting them for ubiquitination and subsequent degradation by the proteasome. The depletion of these critical oncoproteins inhibits downstream signaling pathways essential for tumor cell growth and survival.[6]
Quantitative Data Summary
The effective concentration of this compound varies across different cell lines. The following table summarizes reported concentrations and IC50 values from preclinical studies, which can serve as a starting point for dose-response experiments.
| Cell Line | Cancer Type | Effective Concentration / IC50 | Reference |
| A375 | Melanoma | IC50: 18 nM | [10] |
| HCT116 | Colorectal Carcinoma | 0.5 - 15 nM (for colony formation) | [11] |
| A431 | Epidermoid Carcinoma | 0.5 - 15 nM (for colony formation) | [11] |
| BON | Neuroendocrine Tumor | IC50: 27 nM | [12] |
| NCI-H727 | Lung Carcinoma | IC50: 102 nM | [12] |
| Various | Panel of 30 tumor cell lines | GI50: 13 - 260 nM | [10] |
Experimental Protocol: Colony Formation Assay
This protocol details the steps for assessing the long-term effects of this compound on adherent cancer cell lines.
1. Materials and Reagents
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (AT13387)
-
Dimethyl sulfoxide (DMSO), sterile
-
6-well or 12-well tissue culture plates
-
Sterile serological pipettes and pipette tips
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
-
Fixation Solution : 6% (v/v) Glutaraldehyde or 4% Paraformaldehyde (PFA) in PBS.[9]
-
Staining Solution : 0.5% (w/v) Crystal Violet in 25% methanol.[9]
2. This compound Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture medium should be kept constant across all conditions (including the vehicle control) and should not exceed 0.1% to avoid solvent-induced toxicity.
3. Step-by-Step Protocol
-
Cell Preparation : Culture cells until they reach approximately 80-90% confluency. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.[13]
-
Cell Counting : Resuspend the cell pellet in a known volume of complete medium. Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Cell Seeding : Dilute the cell suspension to the appropriate seeding density. The optimal number of cells to plate per well varies by cell line and must be determined empirically to yield 50-150 countable colonies in the control wells. A typical starting range is 200-1000 cells per well of a 6-well plate.
-
Plating : Add the appropriate volume of cell suspension to each well of the tissue culture plates. Gently swirl the plates to ensure an even distribution of cells.
-
Incubation (Initial Attachment) : Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach firmly.[14]
-
This compound Treatment : After cell attachment, carefully aspirate the medium and replace it with fresh medium containing the desired concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Long-Term Incubation : Return the plates to the incubator and culture for 10-14 days.[9][11] Do not disturb the plates during this period to ensure that colonies arise from single cells. If the medium becomes acidic (indicated by a yellow color change), a full medium change with freshly prepared this compound can be performed carefully mid-incubation.
-
Colony Fixation : After the incubation period, when colonies in the control wells are visible to the naked eye, aspirate the medium from all wells. Gently wash the wells once with PBS. Add 1-2 mL of fixation solution to each well and incubate for 15-20 minutes at room temperature.[13]
-
Colony Staining : Remove the fixation solution and wash the wells with PBS or deionized water. Add 1-2 mL of 0.5% crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.[9]
-
Washing and Drying : Carefully remove the crystal violet solution. Gently wash the wells with tap water multiple times until the excess stain is removed and the background is clear. Invert the plates on a paper towel and allow them to air dry completely overnight.
4. Data Acquisition and Analysis
-
Colony Counting : Count the number of distinct colonies in each well. A colony is traditionally defined as a cluster of at least 50 cells.[9] This can be done manually using a stereomicroscope or by scanning the plates and using image analysis software (e.g., ImageJ).
-
Calculations :
-
Plating Efficiency (PE) : This represents the fraction of seeded cells that are able to form colonies in the untreated control group.
PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100%
-
Surviving Fraction (SF) : This is the fraction of cells that survive treatment relative to the untreated control.
SF = (Number of colonies counted in treated wells) / (Number of cells seeded x (PE / 100))
-
-
Data Presentation : Plot the Surviving Fraction (SF) as a function of this compound concentration to generate a dose-response curve.
Experimental Workflow
The following diagram provides a visual summary of the colony formation assay protocol.
Data Interpretation and Troubleshooting
-
Interpretation : A dose-dependent decrease in the surviving fraction indicates that this compound has a long-term cytotoxic or cytostatic effect on the tested cell line. The concentration at which the surviving fraction is reduced by 50% (SF50) can be determined from the dose-response curve and used as a measure of the drug's long-term potency.
-
Troubleshooting :
-
Too Few/No Colonies in Control : The seeding density may be too low, or the cells may have low intrinsic plating efficiency. Increase the number of cells seeded.
-
Colonies are Merged/Too Dense : The seeding density is too high. Reduce the number of cells seeded to allow for the formation of distinct, countable colonies.
-
High Variability Between Replicates : This may be due to uneven cell seeding, edge effects in the plate, or inconsistent washing/staining. Ensure the cell suspension is homogenous before plating and handle plates gently during all steps.
-
Cell Detachment During Washing : Perform all washing steps very gently by adding liquids to the side of the well rather than directly onto the cell layer.
-
References
- 1. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor this compound in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Efficacy of this compound a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The HSP90 inhibitor this compound potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ossila.com [ossila.com]
- 14. researchgate.net [researchgate.net]
Application Note: In Vitro Angiogenesis Assay Using HUVECs and the Hsp90 Inhibitor Onalespib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are key mediators of angiogenesis.[1][2][3][4] Onalespib (AT13387) is a potent, second-generation Hsp90 inhibitor that has demonstrated anti-cancer activity by promoting the degradation of Hsp90 client proteins, thereby disrupting critical oncogenic signaling pathways.[5][6]
One of the key pathways regulated by Hsp90 in endothelial cells is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1] Hsp90 is required for the proper folding and stability of the VEGF receptor (VEGFR), as well as downstream signaling molecules such as Akt and endothelial nitric oxide synthase (eNOS).[2][7] Inhibition of Hsp90 by this compound leads to the degradation of these client proteins, resulting in the suppression of endothelial cell proliferation, migration, and tube formation, the cellular hallmarks of angiogenesis.[5][7]
This application note provides a detailed protocol for an in vitro angiogenesis assay using Human Umbilical Vein Endothelial Cells (HUVECs) to evaluate the anti-angiogenic potential of this compound. The tube formation assay on a basement membrane matrix is a widely used and robust method to assess the ability of endothelial cells to form capillary-like structures.
Signaling Pathways
This compound exerts its anti-angiogenic effects by inhibiting Hsp90, which in turn leads to the destabilization and degradation of key proteins in the VEGF signaling pathway.
References
- 1. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. astx.com [astx.com]
- 3. ahajournals.org [ahajournals.org]
- 4. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.aps.org [journals.aps.org]
- 7. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Onalespib Technical Support Center: Troubleshooting Precipitation in Cell Culture Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot precipitation issues encountered when using the HSP90 inhibitor Onalespib in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation in my cell culture media after adding this compound. What are the common causes?
A1: Precipitation of this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: this compound has poor solubility in aqueous solutions like cell culture media.[1][2]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will lead to precipitation.
-
Improper Stock Solution Preparation: The initial dissolution and subsequent dilution of the compound are critical.
-
High DMSO Concentration: While this compound is soluble in DMSO, high final concentrations of DMSO in the media can be toxic to cells and may not prevent precipitation upon aqueous dilution.[3] It is generally recommended to keep the final DMSO concentration at or below 0.1%.[3]
-
Media Composition and Temperature: The type of cell culture media, its pH, and the temperature can influence the solubility of the compound.[4][5] Temperature shifts, such as moving from a warmer temperature to a cooler one, can cause compounds to fall out of solution.
-
Interaction with Media Components: this compound may interact with components in the serum or media supplements, leading to the formation of insoluble complexes.
Q2: How can I prevent this compound from precipitating in my cell culture experiments?
A2: To prevent precipitation, consider the following best practices:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO.[3][6][7][8][] Ensure the compound is completely dissolved before further dilution. Sonication may be recommended to aid dissolution.[3]
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture media to reach the desired final concentration. It is crucial to add the this compound stock solution to the media and mix gently but thoroughly.
-
Final DMSO Concentration: Maintain a final DMSO concentration of 0.1% or lower in your cell culture to minimize solvent-related effects and potential toxicity.[3]
-
Pre-warm Media: Before adding the this compound solution, ensure your cell culture media is pre-warmed to the incubation temperature (e.g., 37°C).[10]
-
Solubility Testing: If you are using a new cell line or media, it is advisable to perform a small-scale solubility test at your desired final concentration before treating your experimental cells.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: this compound is typically dissolved in DMSO to prepare a concentrated stock solution.[3][6][7][8][] For long-term storage, the powder form should be stored at -20°C for up to 3 years.[3][] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Media becomes cloudy immediately after adding this compound. | The final concentration of this compound is too high, exceeding its solubility limit. | - Lower the final concentration of this compound.- Perform a serial dilution to reach the final concentration gradually.- Ensure the stock solution is added to pre-warmed media and mixed well. |
| Precipitate forms over time during incubation. | The compound is slowly coming out of solution due to instability at 37°C or interaction with media components. | - Reduce the incubation time if experimentally feasible.- Consider using a lower concentration of this compound.- Test different types of serum or use serum-free media if your cell line allows. |
| Precipitate is observed after thawing a frozen stock solution. | The compound has precipitated out of the solvent during the freeze-thaw cycle. | - Warm the stock solution to room temperature or 37°C and vortex or sonicate to redissolve the compound completely before use.[3]- Prepare fresh stock solutions more frequently and avoid repeated freeze-thaw cycles by making smaller aliquots.[3] |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| DMSO | ≥ 40 mg/mL | [] |
| DMSO | 25 mg/mL (61.04 mM) | [6] |
| DMSO | 2.04 mg/mL (4.98 mM) | [3] |
| DMF | 30 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (2.44 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture media
-
Vortex mixer
-
Sonicator (optional)
-
-
Preparation of 10 mM Stock Solution in DMSO:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution (Molecular Weight of this compound: 409.52 g/mol ). For example, to make 1 mL of a 10 mM stock, you would need 0.40952 mg of this compound.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solution in Cell Culture Media:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture media to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed media to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of media).
-
Mix the working solution gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause foaming of the media.
-
Use the freshly prepared working solution immediately for your cell culture experiments.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | HSP | TargetMol [targetmol.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The HSP90 inhibitor this compound potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HSP90 inhibitor this compound exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Interpreting biphasic dose-response curves with Onalespib
Welcome to the technical support center for Onalespib. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting experimental results obtained with the HSP90 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as AT13387) is a potent, second-generation, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] Its primary mechanism of action is to bind to the N-terminal ATP-binding site of HSP90, which inhibits the chaperone's function.[2] This leads to the destabilization and subsequent degradation of HSP90's "client proteins," many of which are oncoproteins critical for tumor cell proliferation, survival, and signaling.[3][4]
Q2: What are the known downstream effects of this compound treatment?
A2: this compound-mediated HSP90 inhibition leads to the depletion of numerous survival-promoting client proteins, including EGFR, EGFRvIII, and AKT.[3][5] This disrupts major signaling pathways such as the EGFR-AKT-ERK-S6 network, ultimately inhibiting cell proliferation, migration, angiogenesis, and survival in cancer cells.[3][6] A common biomarker indicating HSP90 inhibition is the upregulation of HSP70.[3][5]
Q3: I am observing a biphasic dose-response curve in my cell viability/proliferation assay with this compound. What could be the cause?
A3: A biphasic or non-monotonic dose-response curve, where the inhibitory effect of this compound plateaus or even decreases at higher concentrations, can be caused by several factors:
-
Induction of the Heat Shock Response (HSR): Inhibition of HSP90 can trigger a cellular stress response leading to the upregulation of other heat shock proteins, such as HSP70 and HSP27.[4][7] These proteins have anti-apoptotic functions and can counteract the cytotoxic effects of this compound at high concentrations, leading to a plateau or a dip in the dose-response curve.[4][8]
-
Off-Target Effects: At very high concentrations, small molecule inhibitors can exhibit off-target effects that may interfere with the primary mechanism of action or induce paradoxical effects on cell viability.
-
Cellular Heterogeneity: A mixed population of cells with varying sensitivity to this compound can result in a complex dose-response curve.
-
Experimental Artifacts: Issues such as compound precipitation at high concentrations, or limitations of the viability assay itself (e.g., metabolic assays being affected by the drug), can lead to misleading results.
Troubleshooting Guides
Issue: Biphasic Dose-Response Curve Observed in Cell Viability Assays
This guide provides a step-by-step approach to investigate and potentially resolve the observation of a biphasic dose-response to this compound.
Step 1: Verify Experimental Parameters
-
Compound Solubility: Confirm the solubility of this compound in your culture medium at the highest concentrations used. Precipitated compound can lead to inaccurate dosing and artifacts in plate-based assays.
-
Recommendation: Visually inspect the wells with the highest concentrations for any precipitate. Consider performing a solubility test of this compound in your specific media.
-
-
Assay Type: Be aware of the limitations of your viability assay. For example, metabolic assays (e.g., MTT, XTT) can be influenced by changes in cellular metabolism that are independent of cell death.
-
Recommendation: Use an orthogonal method to confirm viability, such as a direct cell counting method (e.g., Trypan Blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). The XTT cell viability assay has been successfully used to determine IC50 values for this compound.[9]
-
Step 2: Investigate the Heat Shock Response (HSR)
The induction of a pro-survival HSR is a known resistance mechanism to HSP90 inhibitors.[4][7]
-
Protocol: Western Blot for HSR Markers
-
Cell Treatment: Plate cells and treat with a range of this compound concentrations, including those in the plateau or upward-trending portion of your dose-response curve. Include a positive control for HSR if available (e.g., heat shock).
-
Lysis: After the desired incubation time (e.g., 24, 48, or 72 hours), wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against HSP70, HSP27, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Interpretation: A significant increase in HSP70 and/or HSP27 levels at higher this compound concentrations would support the hypothesis that the HSR is contributing to the biphasic response.
Step 3: Analyze Downstream Signaling Pathways
Assess the effect of a broad range of this compound concentrations on key client proteins and signaling pathways.
-
Protocol: Western Blot for Client Proteins
-
Follow the Western Blot protocol outlined in Step 2, but probe for key HSP90 client proteins such as p-AKT, AKT, p-EGFR, EGFR, p-ERK, and ERK.[1]
-
-
Data Interpretation: At effective concentrations, you should observe a dose-dependent decrease in the phosphorylated (active) forms of these client proteins. If at higher concentrations, the degradation of these proteins is less pronounced, it could indicate a complex cellular response.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / GI50 (nM) | Reference |
| BON | Neuroendocrine Tumor | XTT | 27 | [9] |
| NCI-H727 | Neuroendocrine Tumor | XTT | 102 | [9] |
| NCI-H460 | Large Cell Carcinoma | XTT | 51 | [9] |
| LN229 | Glioblastoma | WST-1 | ≤ 250 | [3] |
| U251HF | Glioblastoma | WST-1 | ≤ 250 | [3] |
| A172 | Glioblastoma | WST-1 | ≤ 250 | [3] |
| A375 | Melanoma | - | 18 | [10] |
| PNT2 | Non-tumorigenic Prostate | - | 480 | [10] |
Table 2: this compound Clinical Trial Dosing and Observed Toxicities
| Clinical Trial Phase | Combination Agent | Dosing Regimen | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Common Drug-Related Adverse Events (Grade ≥3) | Reference |
| Phase 1 | AT7519 (CDK inhibitor) | IV on days 1, 4, 8, 11 of a 21-day cycle | 80 mg/m² this compound + 21 mg/m² AT7519 | Increase in cardiac troponins, oral mucositis | [4] |
| Phase 1/2 | Abiraterone Acetate | Regimen 1: IV once weekly for 3 of 4 weeks | 220 mg/m² | Diarrhea (21%), Fatigue (13%) | [11] |
| Phase 1/2 | Abiraterone Acetate | Regimen 2: IV on Day 1 and 2 weekly for 3 of 4 weeks | 120 mg/m² | Diarrhea (21%), Fatigue (13%) | [11] |
| Phase 1b | Paclitaxel | IV on days 1, 8, 15 of a 28-day cycle | 260 mg/m² | Anemia (20%), Lymphopenia (17%), Neutropenia (33%), Diarrhea (7%) | [12] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase 1 study of the HSP90 inhibitor this compound in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. HSP90 inhibition without heat shock response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HSP90 inhibitor this compound potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor this compound in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase Ib study of HSP90 inhibitor, this compound (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Onalespib-Induced Heat Shock Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of the heat shock response induced by the HSP90 inhibitor, Onalespib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced heat shock response?
A1: this compound is a potent inhibitor of Heat Shock Protein 90 (HSP90). In normal cellular conditions, Heat Shock Factor 1 (HSF1) is held in an inactive state through its association with HSP90.[1][2] When this compound binds to HSP90, it disrupts the HSP90-HSF1 complex, leading to the release and subsequent activation of HSF1.[1][2] Activated HSF1 translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, driving the transcription and translation of heat shock proteins, most notably HSP70 and HSP27.[3][4] This upregulation of HSPs is a compensatory survival mechanism.
Q2: Why is the this compound-induced heat shock response a concern in experiments?
A2: The induction of heat shock proteins, particularly HSP70, is a primary mechanism of resistance to HSP90 inhibitors like this compound.[3] HSP70 has anti-apoptotic functions and can help stabilize HSP90 client proteins, thereby counteracting the therapeutic effects of this compound and limiting its anti-tumor activity.[3][4] This can lead to reduced efficacy in both in vitro and in vivo models.
Q3: What are the primary strategies to overcome the this compound-induced heat shock response?
A3: The main strategies focus on either preventing the expression of heat shock proteins or exploiting the cellular changes induced by this compound to create synergistic therapeutic effects. The most common approaches are:
-
Combination with Cyclin-Dependent Kinase (CDK) inhibitors: To block the transcriptional upregulation of HSP70.[3][5][6]
-
Combination with DNA-damaging agents (Radiotherapy or Chemotherapy): To leverage this compound's ability to inhibit DNA repair pathways.[7][8][9]
Q4: How do CDK inhibitors block the heat shock response?
A4: The transcriptional elongation of the HSP70 gene is dependent on the activity of the positive transcription elongation factor (P-TEFb), which contains CDK9 as its catalytic subunit.[3] CDK inhibitors, such as AT7519, inhibit CDK9, which in turn prevents the phosphorylation of RNA polymerase II and halts the elongation of the HSP70 transcript.[3] This effectively blocks the compensatory upregulation of HSP70 induced by this compound.
Q5: What is the rationale for combining this compound with radiotherapy or temozolomide?
A5: this compound has been shown to deplete key proteins involved in the homologous recombination (HR) DNA repair pathway, such as CHK1 and RAD51.[7][9][10] By compromising the cell's ability to repair DNA damage, this compound sensitizes tumor cells to the DNA-damaging effects of radiotherapy and chemotherapeutic agents like temozolomide (TMZ).[7][8][9] This combination leads to a synergistic increase in cancer cell death.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced this compound efficacy over time in cell culture. | Induction of a strong heat shock response, leading to acquired resistance. | 1. Confirm HSP70 upregulation: Perform a Western blot to quantify HSP70 levels after this compound treatment. A significant increase indicates a robust heat shock response. 2. Combination Therapy: Introduce a CDK inhibitor (e.g., AT7519) to suppress HSP70 transcription. Co-treatment should restore sensitivity to this compound. |
| High cell viability despite this compound treatment in DNA damage experiments. | Efficient DNA repair mechanisms are compensating for the cytotoxic effects. | 1. Assess DNA repair protein levels: Check the expression of key DNA repair proteins like CHK1 and RAD51 via Western blot. 2. Synergistic Treatment: Combine this compound with a DNA-damaging agent. For example, pre-treat cells with this compound before exposure to radiation or temozolomide to maximize the inhibition of DNA repair. |
| Inconsistent results in in vivo xenograft studies. | Suboptimal dosing schedule or insufficient target engagement. | 1. Pharmacodynamic Analysis: Measure HSP70 levels in peripheral blood mononuclear cells (PBMCs) or tumor biopsies as a biomarker of HSP90 inhibition.[11][12] 2. Optimize Dosing Regimen: Based on preclinical data, a twice-weekly dosing schedule of this compound may be more effective than a once-weekly regimen in some models.[13] |
Quantitative Data Summary
Table 1: IC50/GI50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (nM) |
| A375 | Melanoma | 18 |
| HCT116 | Colorectal Carcinoma | 48 |
| A431 | Squamous Cell Carcinoma | 17.9 |
| U87 MG | Glioblastoma | Not specified, but demonstrated sensitivity |
| U343 MG | Glioblastoma | Not specified, but demonstrated sensitivity |
| 22Rv1 | Prostate Cancer | Potent Inhibition (exact value not specified) |
| VCaP | Prostate Cancer | Potent Inhibition (exact value not specified) |
Data compiled from multiple sources.[13][14]
Table 2: Synergistic Effects of this compound in Combination Therapies
| Combination | Cell Line/Model | Effect | Quantitative Measure |
| This compound + Radiotherapy | HCT116 Xenograft | Increased Survival | 3-fold increase in survival compared to control |
| This compound + Radiotherapy | HCT116 | Reduced Clonogenic Survival | 2 Gy radiation + 25 nM this compound reduced colony formation by 83.5% |
| This compound + Radiotherapy | U343 MG | Reduced Clonogenic Survival | 2 Gy radiation + 25 nM this compound reduced colony formation by 78.2% |
| This compound + AT7519 | Advanced Solid Tumors (Clinical Trial) | Tolerable with Anti-tumor Activity | Maximally tolerated dose: this compound 80 mg/m² + AT7519 21 mg/m² |
Data compiled from multiple sources.[15][16][17]
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP70 Upregulation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM) or vehicle control (DMSO) for 18-24 hours.[13]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSP70 (and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
-
Protocol 2: Clonogenic Survival Assay for this compound and Radiotherapy Combination
-
Cell Seeding:
-
This compound Treatment:
-
Allow cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10, 15 nM) or vehicle control.[15]
-
-
Irradiation:
-
After 24 hours of drug exposure, irradiate the plates with different doses of radiation (e.g., 2, 4, 6 Gy).[15]
-
-
Incubation:
-
Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO2, allowing colonies to form.[15]
-
-
Colony Staining and Counting:
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot the surviving fraction against the radiation dose to generate survival curves.
-
Visualizations
Caption: this compound-induced heat shock response pathway.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Logic of combination therapies with this compound.
References
- 1. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
- 2. Repression of heat shock transcription factor HSF1 activation by HSP90 (HSP90 complex) that forms a stress-sensitive complex with HSF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of the HSP90 inhibitor this compound in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor this compound in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Disruption of DNA Repair and Survival Pathways through Heat Shock Protein inhibition by this compound to Sensitize Malignant Gliomas to Chemoradiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Disruption of DNA Repair and Survival Pathways through Heat Shock Protein Inhibition by this compound to Sensitize Malignant Gliomas to Chemoradiation Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing glioblastoma therapy: unveiling synergistic anticancer effects of this compound - radiotherapy combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I study of the heat shock protein 90 (Hsp90) inhibitor this compound (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I study of the heat shock protein 90 (Hsp90) inhibitor this compound (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The HSP90 inhibitor this compound exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase 1 study of the HSP90 inhibitor this compound in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Enhancing glioblastoma therapy: unveiling synergistic anticancer effects of this compound - radiotherapy combination therapy [frontiersin.org]
- 18. ELISA and western blotting for the detection of Hsp70 and Hsp83 antigens of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Onalespib experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with the HSP90 inhibitor, Onalespib (AT13387).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as AT13387) is a potent, second-generation, non-ansamycin small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] Its primary mechanism of action is to selectively bind to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone function.[2] This leads to the destabilization and subsequent proteasomal degradation of HSP90's "client" proteins, many of which are key drivers of cancer cell proliferation and survival.[1][3]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound disrupts multiple oncogenic signaling pathways by promoting the degradation of its client proteins. Key affected pathways include the EGFR-AKT-ERK-S6 signaling network.[4][5] By degrading client proteins like EGFR, HER2, and AKT, this compound effectively shuts down these critical survival pathways in cancer cells.[1][4]
Q3: How does this compound affect androgen receptor (AR) signaling in prostate cancer?
A3: this compound has a dual effect on androgen receptor signaling. It promotes the degradation of full-length AR (AR-FL) through the ubiquitin-proteasome pathway.[6][7] Additionally, it has been shown to downregulate the mRNA splicing of the constitutively active AR splice variant 7 (AR-V7), offering a potential mechanism to overcome resistance to anti-androgen therapies.[6][7][8]
Q4: Is HSP70 induction a reliable biomarker for this compound activity?
A4: Upregulation of HSP70 and HSP27 is a characteristic cellular response to HSP90 inhibition and is widely used as a biomarker of target engagement for this compound.[1][8] However, the level of HSP70 induction can be variable and does not always directly correlate with the extent of client protein degradation or anti-tumor activity.[1] It is therefore recommended to assess both HSP70 induction and the degradation of key client proteins to confirm this compound's activity.
Troubleshooting Guide: In Vitro Experiments
Issue 1: High Variability in Cell Viability (GI50/IC50) Assays
Q: My GI50 values for this compound are inconsistent across experiments or different from published data. What could be the cause?
A: Variability in GI50 values is a common issue and can stem from several factors:
-
Cell Line-Specific Sensitivity: Different cancer cell lines exhibit a wide range of sensitivities to this compound, with reported GI50 values ranging from 13 nM to 260 nM.[9] This variability is often linked to the cell line's dependence on specific HSP90 client proteins. Cells highly dependent on a specific client protein that is effectively degraded by this compound will show higher sensitivity.
-
Drug Solubility and Stability: this compound has limited solubility in aqueous solutions. Improper dissolution or storage of stock solutions can lead to inaccurate concentrations. It is crucial to use fresh DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[9] For working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[10]
-
Assay-Specific Parameters: The duration of drug exposure, cell seeding density, and the type of viability assay used can all influence the calculated GI50 value. It is important to maintain consistency in these parameters across experiments. For instance, GI50 values are often determined after an incubation period equivalent to three cell doubling times.[9]
Summary of this compound GI50 Values in Various Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| A375 | Melanoma | 18 | [9] |
| VCaP | Prostate Cancer | Not specified, but potent inhibition reported | [6][8] |
| 22Rv1 | Prostate Cancer | Not specified, but potent inhibition reported | [6][8] |
| LNCaP95 | Prostate Cancer | Not specified, but potent inhibition reported | [6][8] |
| PNT2 | Non-tumorigenic Prostate Epithelial | 480 | [9] |
| BON | Neuroendocrine Tumor | 27 | |
| NCI-H727 | Neuroendocrine Tumor | 102 | |
| NCI-H460 | Neuroendocrine Tumor | 51 | |
| HCT116 | Colorectal Carcinoma | Synergistic effects with radiotherapy observed | [4] |
| A431 | Squamous Cell Carcinoma | Synergistic effects with radiotherapy observed | [4] |
Issue 2: Inconsistent Western Blot Results
Q: I am not observing the expected degradation of client proteins or induction of HSP70 after this compound treatment. What should I check?
A: Inconsistent Western blot results can be due to several factors related to both the experimental setup and the underlying biology:
-
Suboptimal Lysis Buffer or Protocol: Ensure your lysis buffer and protocol are optimized for the client protein of interest. Some client proteins may require specific buffer conditions for efficient extraction.
-
Antibody Quality: The quality of primary antibodies is critical. Use antibodies that have been validated for Western blotting and for the specific target protein.
-
Timing of Analysis: The kinetics of client protein degradation and HSP70 induction can vary. It is advisable to perform a time-course experiment to determine the optimal time point for analysis in your specific cell line. For example, degradation of some client proteins can be observed as early as 4 hours, with maximal depletion at 48-72 hours.[6]
-
Loading Controls: Use reliable loading controls to ensure equal protein loading across lanes. Beta-actin is a commonly used loading control.[11]
-
Mechanisms of Resistance: In some cases, cancer cells can develop resistance to HSP90 inhibitors. This can involve the compensatory upregulation of HSP70, which has anti-apoptotic activity.[1] If you suspect resistance, consider evaluating alternative or combination therapies.
Troubleshooting Guide: In Vivo Experiments
Q: I am observing high toxicity or lack of efficacy in my this compound animal studies. What are the key considerations for in vivo experiments?
A: In vivo experiments with this compound require careful planning and execution to ensure reliable and reproducible results.
-
Drug Formulation and Administration: this compound has poor aqueous solubility, making proper formulation for in vivo use critical. Common formulations involve dissolving this compound in DMSO and then diluting it in a vehicle such as 17.5% β-Cyclodextrin or a mixture of PEG300, Tween-80, and saline.[3][4][10] It is recommended to prepare the formulation fresh for each use.[10][12] The route of administration is typically intraperitoneal.[9][13]
-
Dosing Schedule: this compound has a long duration of action, allowing for intermittent dosing schedules. Tolerated doses in mice have been reported up to 70 mg/kg twice weekly or 90 mg/kg once weekly.[9][13] The optimal dosing schedule may vary depending on the tumor model.
-
Toxicity: Common adverse effects observed in clinical trials include diarrhea, fatigue, mucositis, nausea, and vomiting.[1][14] In preclinical studies, body weight loss is a key indicator of toxicity and should be closely monitored.[9]
-
Tumor Model-Specific Responses: The anti-tumor efficacy of this compound can vary significantly between different xenograft models. This can be due to factors such as the specific driver mutations in the tumor cells and the tumor microenvironment.
Summary of this compound In Vivo Formulations
| Components | Proportions | Solubility | Reference |
| DMSO, β-Cyclodextrin | 5mg this compound in 200µL DMSO, further diluted in 17.5% β-Cyclodextrin | Not specified | [4] |
| PEG300, Saline | 50% PEG300, 50% Saline | 16.67 mg/mL (Suspended solution) | [3] |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (Clear solution) | [3][10] |
| DMSO, SBE-β-CD, Saline | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (Clear solution) | [3] |
| DMSO, Corn oil | 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (Clear solution) | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Seed human cancer cell lines in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in fresh DMSO. Make serial dilutions to create a 10-point dose-response curve. The final DMSO concentration in the culture medium should be ≤ 0.1%.[9][10]
-
Treatment: Add this compound dilutions to the cells and incubate for a period equivalent to three cell doubling times.
-
Viability Assessment: After incubation, add a viability reagent such as AlamarBlue (10% v/v) and incubate for a further 4 hours.[9][13]
-
Data Analysis: Read the fluorescence and calculate the GI50 values using appropriate software.
Protocol 2: Western Blot Analysis of Client Protein Degradation
-
Cell Treatment: Treat cells with the desired concentration of this compound for the determined optimal time period.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies against your client protein of interest (e.g., AKT, EGFR) and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Background Information
This compound's Impact on Alternative Splicing
Recent studies have revealed a novel mechanism of action for this compound involving the disruption of mRNA splicing.[6][8] HSP90 inhibition has been shown to alter the splicing of hundreds of genes, including the androgen receptor (AR).[6][7] This can lead to the downregulation of specific splice variants like AR-V7, which is associated with resistance to hormone therapies in prostate cancer.[6][7][8] This finding suggests that this compound may have therapeutic potential in cancers driven by aberrant splicing.
Mechanisms of Resistance to this compound
While this compound is a potent HSP90 inhibitor, cancer cells can develop resistance through various mechanisms:
-
Upregulation of HSP70: As a compensatory mechanism, cells can upregulate the expression of other heat shock proteins, particularly HSP70.[1] HSP70 has anti-apoptotic functions and can counteract the effects of HSP90 inhibition.[1]
-
Alterations in Client Proteins: Mutations or alterations in client proteins can reduce their dependence on HSP90 for stability, thereby conferring resistance to this compound.
-
Drug Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound, leading to reduced efficacy.
Visualizations
References
- 1. Phase 1 study of the HSP90 inhibitor this compound in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of the heat shock protein 90 (Hsp90) inhibitor this compound (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The HSP90 inhibitor this compound exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Second-generation HSP90 inhibitor this compound blocks mRNA splicing of androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Second-Generation HSP90 Inhibitor this compound Blocks mRNA Splicing of Androgen Receptor Variant 7 in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | HSP | TargetMol [targetmol.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Dose-escalation study of a second-generation non-ansamycin HSP90 inhibitor, this compound (AT13387), in combination with imatinib in patients with metastatic gastrointestinal stromal tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
Onalespib in DMSO: A Technical Guide to Solution Stability and Handling
For researchers, scientists, and drug development professionals utilizing Onalespib, ensuring the stability and integrity of dimethyl sulfoxide (DMSO) stock solutions is paramount for reproducible and accurate experimental results. This technical support guide provides a comprehensive overview of this compound stability in DMSO, including frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions in DMSO?
A1: this compound should be dissolved in high-quality, anhydrous DMSO to prepare a concentrated stock solution. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots in tightly sealed vials at low temperatures.
Q2: What are the recommended storage temperatures and expected stability of this compound in DMSO?
A2: Based on available data from various suppliers, the following storage conditions are recommended for this compound stock solutions in DMSO. Adherence to these guidelines will help maintain the integrity of the compound for an extended period.
| Storage Temperature | Recommended Maximum Storage Duration |
| -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Note: These durations are estimates. For long-term studies or when using the compound for sensitive applications, it is advisable to periodically check the purity of the stock solution.
Q3: Can I store this compound in DMSO at room temperature or 4°C?
A3: It is not recommended to store this compound in DMSO at room temperature or 4°C for extended periods. While short-term storage (within a day) at 4°C for immediate experimental use may be acceptable, prolonged storage at these temperatures can lead to significant degradation of the compound. For any storage longer than a few hours, freezing is required.
Q4: What are the signs of this compound degradation in my DMSO stock solution?
A4: Visual signs of degradation can include color changes in the solution or the appearance of precipitates. However, chemical degradation can occur without any visible changes. The most reliable way to assess the stability of your this compound solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate observed in the DMSO stock solution upon thawing. | 1. The concentration of this compound exceeds its solubility in DMSO at lower temperatures. 2. Introduction of water into the DMSO stock, reducing solubility. | 1. Gently warm the vial to 37°C and vortex to redissolve the compound completely before use. 2. Ensure the use of anhydrous DMSO and proper sealing of vials to prevent moisture absorption. 3. Consider preparing a slightly lower concentration stock solution. |
| Inconsistent or weaker than expected biological activity in assays. | 1. Degradation of this compound in the stock solution due to improper storage or handling. 2. Multiple freeze-thaw cycles. 3. Inaccurate initial concentration of the stock solution. | 1. Prepare fresh aliquots from a new vial of solid this compound. 2. Perform a purity check of the stock solution using HPLC or LC-MS. 3. Always use single-use aliquots to avoid freeze-thaw cycles. 4. Re-verify the calculations and weighing during stock solution preparation. |
| Baseline noise or unexpected peaks in analytical chromatography (HPLC/LC-MS). | 1. Presence of degradation products. 2. Contamination of the DMSO solvent. | 1. Analyze the stock solution using a stability-indicating HPLC/LC-MS method to identify and quantify any degradants. 2. Use fresh, high-purity, anhydrous DMSO for all new stock solution preparations. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber glass or polypropylene vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Assessing the Stability of this compound in DMSO using HPLC
This protocol outlines a general procedure for a stability-indicating HPLC method. Method parameters may need to be optimized for your specific instrumentation and requirements.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound in DMSO stock solution (the sample to be tested)
-
Freshly prepared this compound in DMSO reference standard solution of the same concentration
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
HPLC-grade water, acetonitrile, and formic acid
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B
-
Gradient Program: Start with 90% A / 10% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Time Point Zero (T0) Analysis:
-
Immediately after preparing the this compound stock solution, dilute a small amount with the initial mobile phase composition to a suitable concentration for HPLC analysis.
-
Inject the diluted solution and record the chromatogram. The area of the main this compound peak at T0 is considered 100% integrity.
-
-
Sample Storage:
-
Store the aliquots of the stock solution at the desired temperatures (e.g., room temperature, 4°C, -20°C, -80°C).
-
-
Subsequent Time Point Analysis (e.g., 1 week, 1 month, 3 months):
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Dilute and analyze the sample using the same HPLC method as for T0.
-
-
Data Analysis:
-
For each chromatogram, identify and integrate the peak corresponding to this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 peak area.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: this compound inhibits HSP90, leading to client protein degradation.
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with the HSP90 inhibitor Onalespib in animal models.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and its mechanism of action?
A1: this compound, also known as AT13387, is a potent and selective second-generation, non-ansamycin small-molecule inhibitor of Heat Shock Protein 90 (HSP90). Its primary mechanism of action involves binding to the N-terminal ATP-binding pocket of HSP90, which inhibits the chaperone's function. This disruption leads to the proteasomal degradation of a wide range of HSP90 "client" proteins, many of which are critical for tumor cell proliferation, survival, and migration. Notably, this compound has been shown to downregulate key signaling proteins such as EGFR, AKT, and ERK.
Q2: What are the most common toxicities observed with this compound in animal models?
A2: Preclinical and clinical studies have identified several common toxicities associated with this compound and other HSP90 inhibitors. Researchers should be prepared to monitor for and manage:
-
Gastrointestinal (GI) Toxicity: Diarrhea, nausea, and vomiting are among the most frequently reported side effects.
-
Hepatic Toxicity: Elevations in liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), have been documented.
-
Hematologic Toxicity: Myelosuppression, leading to neutropenia, thrombocytopenia, and anemia, can occur.
-
Ocular Toxicity: Although reported to be less of a concern with second-generation HSP90 inhibitors like this compound, visual disturbances have been noted in some clinical trials.
-
Cecal Hemorrhage: This was identified as a dose-limiting toxicity in preclinical studies involving rabbits.
Dosing and Administration
Q3: What are some established tolerated doses of this compound in mouse models?
A3: The tolerability of this compound in mice has been evaluated in preclinical studies. For instance, intermittent intraperitoneal dosing regimens of up to 70 mg/kg twice weekly or 90 mg/kg once weekly have been reported as tolerated. In these studies, associated body weight loss did not surpass 20% and was followed by recovery.
Q4: How should this compound be prepared for administration in animal studies?
A4: The specific formulation and vehicle for this compound administration can influence its solubility, stability, and bioavailability. It is imperative to follow the manufacturer's guidelines or protocols from peer-reviewed publications. A general approach for similar small molecules involves initial solubilization in an organic solvent like dimethyl sulfoxide (DMSO), followed by dilution in a suitable vehicle such as corn oil or an aqueous solution containing co-solvents like polyethylene glycol (PEG) and saline. It is critical to ensure the final concentration of the initial solvent (e.g., DMSO) is minimized to prevent vehicle-induced toxicity.
Troubleshooting Guides
Gastrointestinal Toxicity Management
Q: My mice are experiencing significant diarrhea following this compound administration. What steps should I take?
A: Diarrhea is a recognized and manageable side effect of this compound. A structured approach to its management is crucial for animal welfare and data integrity.
-
Systematic Monitoring:
-
Implement a daily diarrhea scoring system (see Table 1) to objectively assess severity.
-
Measure and record the body weight of each animal daily. A weight loss exceeding 15-20% of the baseline is a critical endpoint for intervention or cessation of dosing.
-
Visually inspect animals for signs of dehydration, such as skin tenting and sunken eyes.
-
-
Supportive Care:
-
Ensure unrestricted access to fresh drinking water.
-
Administer supplemental hydration via subcutaneous injections of sterile saline (e.g., 1-2 mL per 25g mouse, once or twice daily, as clinically indicated).
-
Provide a highly palatable, soft, and easily digestible diet or nutritional supplements to encourage caloric intake.
-
-
Pharmacological Intervention (in consultation with a veterinarian):
-
Loperamide: This is a first-line anti-diarrheal agent. A recommended starting dose for mice is 1-2 mg/kg , administered subcutaneously or orally every 8-12 hours. The dosage may require adjustment based on the response.
-
Probiotics: Studies have shown that oral administration of probiotics can mitigate chemotherapy-induced intestinal mucositis and diarrhea in murine models. A typical protocol involves daily oral gavage of a commercially available probiotic suspension.
-
-
Dose and Schedule Modification:
-
For severe and persistent diarrhea, a dose reduction of this compound or an alteration of the dosing schedule (e.g., transitioning from daily to every-other-day administration, or from a twice-weekly to a once-weekly regimen) should be considered.
-
Table 1: Diarrhea Scoring System for Mice
| Score | Fecal Consistency Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, but still formed pellets |
| 2 | Very soft, unformed (pasty) stool |
| 3 | Watery stool, often resulting in perineal staining |
Hepatic Toxicity Management
Q: I have observed elevated liver enzymes in animals receiving this compound. What is the appropriate course of action?
A: Elevated ALT and AST are biomarkers of potential hepatotoxicity and require careful management.
-
Biochemical and Clinical Monitoring:
-
Collect blood samples for baseline liver enzyme measurements before initiating treatment and at regular intervals throughout the study.
-
Routinely observe animals for clinical signs of liver dysfunction, which can include jaundice (yellowing of the skin and mucous membranes), lethargy, and anorexia.
-
-
Supportive Care:
-
Maintain optimal nutrition and hydration.
-
Avoid the co-administration of other potentially hepatotoxic compounds.
-
-
Hepatoprotective Agents (in consultation with a veterinarian):
-
The use of hepatoprotectants such as N-acetylcysteine (NAC) or S-adenosylmethionine (SAMe) may be considered, although their specific efficacy in mitigating this compound-induced hepatotoxicity has not been formally established.
-
-
Dose Modification:
-
If liver enzyme levels become significantly elevated (e.g., >3-5 times the upper limit of normal) and/or are accompanied by clinical signs of liver distress, a dose reduction or temporary cessation of this compound treatment is recommended.
-
Hematologic Toxicity Management
Q: My experimental animals are exhibiting signs of neutropenia and thrombocytopenia. What are the recommended management strategies?
A: this compound can induce myelosuppression, leading to a decrease in blood cell counts.
-
Hematological Monitoring:
-
Perform complete blood counts (CBCs) at baseline and at regular time points post-treatment to monitor neutrophil, platelet, and red blood cell levels.
-
Be aware that the neutrophil nadir (the lowest point) typically occurs 7-14 days after the administration of a cytotoxic agent.
-
-
Management of Neutropenia:
-
Environmental Controls: House animals in a clean, low-stress environment to reduce the risk of opportunistic infections.
-
Prophylactic Antibiotics: In cases of severe neutropenia, the prophylactic use of broad-spectrum antibiotics should be considered in consultation with a veterinarian to prevent bacterial infections.
-
Granulocyte-Colony Stimulating Factor (G-CSF): G-CSF can be administered to stimulate the production of neutrophils. A typical subcutaneous dose for mice is in the range of 5-10 µg/kg/day . Treatment is generally continued until neutrophil counts have recovered to a safe level.
-
-
Management of Thrombocytopenia:
-
Handling Precautions: Handle animals with extreme care to minimize the risk of bruising and bleeding.
-
Procedural Modifications: Avoid invasive procedures that could induce bleeding, such as retro-orbital blood collection.
-
-
Dose Modification:
-
For severe or prolonged hematologic toxicities, a reduction in the this compound dose or an adjustment to the treatment schedule is a necessary consideration.
-
Quantitative Data Summary
Table 2: Tolerability of this compound in Preclinical Mouse Models
| Animal Model | Dosing Regimen | Key Observations | Reference |
|---|---|---|---|
| Athymic BALB/c mice | Up to 70 mg/kg, intraperitoneal, twice weekly | Tolerated; body weight loss did not exceed 20% and was followed by recovery. |
| Athymic BALB/c mice | Up to 90 mg/kg, intraperitoneal, once weekly | Tolerated; body weight loss did not exceed 20% and was followed by recovery. | |
Table 3: Common this compound-Related Adverse Events in Human Clinical Trials
| Adverse Event | Approximate Grade 3/4 Incidence | References |
|---|---|---|
| Diarrhea | 7-21% | |
| Fatigue | 13% | |
| Anemia | 20% | |
| Lymphopenia | 17% | |
| Neutropenia | 33% (Grade 3), 4% (Grade 4) | |
| Nausea/Vomiting | Primarily Grade 1/2 |
| Elevated Liver Enzymes | Incidence of Grade 3/4 varies | |
Experimental Protocols
Protocol 1: Standard Operating Procedure for the Management of this compound-Induced Diarrhea in Mice
Objective: To provide a standardized protocol for the supportive and pharmacological management of diarrhea in mice receiving this compound.
Materials:
-
This compound
-
Appropriate vehicle for this compound administration
-
Sterile 0.9% saline for injection
-
Loperamide hydrochloride solution (e.g., 0.2 mg/mL)
-
Commercially available probiotic supplement
-
Calibrated digital scale for daily body weight monitoring
-
Appropriate syringes and needles for administration
Procedure:
-
Baseline Data Collection: Prior to the first dose of this compound, record the baseline body weight and assess the normal fecal consistency for each mouse.
-
This compound Administration: Administer this compound according to the approved experimental protocol (dose, route of administration, and schedule).
-
Daily Monitoring and Assessment:
-
Record the body weight of each animal daily at the same time of day.
-
Score the severity of diarrhea daily using the criteria outlined in Table 1.
-
Perform a daily clinical observation of each animal, noting any signs of dehydration or distress.
-
-
Initiation of Supportive Care: At the onset of diarrhea (Score ≥ 2), begin supportive care:
-
Administer 1-2 mL of sterile saline subcutaneously once or twice daily to maintain adequate hydration.
-
Ensure unimpeded access to standard chow and water. Consider providing a supplemental wet mash or a highly palatable gel diet.
-
-
Initiation of Pharmacological Intervention: If diarrhea becomes severe (Score 3) or if there is a significant body weight loss (>15% from baseline), initiate pharmacological intervention:
-
Loperamide: Administer loperamide at a starting dose of 1-2 mg/kg subcutaneously or orally. This dose can be repeated every 8-12 hours as needed, based on clinical response.
-
Probiotics: Prepare a fresh suspension of probiotics daily according to the manufacturer's instructions. Administer a defined volume (e.g., 100-200 µL) via oral gavage.
-
-
Dose Modification Strategy: If severe diarrhea persists for more than 48 hours despite supportive and pharmacological interventions, consider a 25-50% reduction in the subsequent doses of this compound or a modification of the dosing schedule.
-
Humane Endpoint: If an animal loses more than 20% of its initial body weight, becomes moribund, or exhibits signs of severe, unalleviated distress, it must be humanely euthanized in accordance with the institution's approved protocols.
Visualizations
Caption: this compound inhibits HSP90, leading to client protein degradation and reduced cell proliferation.
Caption: A workflow for the proactive management of this compound-related toxicities in animal models.
Disclaimer: This information is intended for research purposes only. All animal studies must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). The guidance provided here is not a substitute for professional veterinary consultation. The specific doses and treatment regimens are based on available literature and may require optimization for individual experimental contexts.
Onalespib Technical Support Center: Minimizing Degradation During Experiments
Welcome to the Onalespib Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound during experimental procedures. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and recommended experimental protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound powder?
A1: this compound powder is stable for extended periods when stored under the proper conditions. For long-term storage, it is recommended to keep the powder at -20°C, where it can remain stable for up to three years.[1] For shorter durations, storage at 4°C is acceptable for up to two years.[2] It is crucial to store the powder in a tightly sealed container to protect it from moisture.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[3] When preparing the stock solution, it is advisable to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1] For long-term storage of stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C, which can maintain stability for up to one year.[1][4] For short-term storage, aliquots can be kept at -20°C for up to one month.[4]
Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles of this compound stock solutions.[5] Aliquoting the stock solution into single-use vials upon preparation is the best practice to maintain its integrity. Studies on other small molecules in DMSO have shown that while some are stable for a limited number of freeze-thaw cycles, avoiding them altogether is the safest approach to prevent potential degradation.
Q4: What is the stability of this compound in aqueous solutions or cell culture media?
A4: The stability of this compound in aqueous solutions, including cell culture media, is considerably lower than in DMSO stock solutions. It is recommended to prepare working solutions in aqueous media immediately before use.[6] The presence of water can contribute to the degradation of the compound. While specific degradation kinetics in cell culture media are not extensively published, it is best practice to minimize the time this compound spends in aqueous environments before being introduced to the experimental system.
Q5: How should I handle this compound for in vivo animal studies?
A5: For intraperitoneal administration in mice, this compound has been successfully dissolved in a 17.5% (w/v) hydroxypropyl-β-cyclodextrin solution.[7] When preparing formulations for in vivo studies, it is crucial to ensure the complete dissolution of the compound and to prepare the formulation fresh on the day of administration to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected experimental results | This compound degradation due to improper storage or handling. | - Verify Storage Conditions: Ensure that both the powder and stock solutions have been stored at the recommended temperatures (-20°C for powder, -80°C for stock solutions). - Check for Repeated Freeze-Thaw Cycles: Confirm that stock solutions have not been subjected to multiple freeze-thaw cycles. - Prepare Fresh Working Solutions: Always prepare aqueous working solutions immediately before use. - Use a New Aliquot: If in doubt, use a fresh, previously unopened aliquot of the stock solution for your experiment. |
| Precipitation of this compound in aqueous solution | Low solubility of this compound in aqueous media. | - Check Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of the tolerance of your experimental system to DMSO (typically ≤ 0.1% for cell-based assays).[3] - Sonication: Gentle sonication can aid in the dissolution of this compound in the final working solution. - Warm the Solution: Gentle warming may help, but be cautious as excessive heat can accelerate degradation. |
| Reduced potency of this compound over time in a multi-day experiment | Degradation of this compound in the experimental medium. | - Replenish this compound: For longer-term experiments (e.g., cell culture studies lasting several days), consider replenishing the medium with freshly prepared this compound at regular intervals to maintain a consistent effective concentration. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Reported Stability | Source |
| Powder | -20°C | ≥ 4 years | [5] |
| Powder | -20°C | 3 years | [2][4] |
| In Solvent (DMSO) | -80°C | 6 months - 1 year | [4][6] |
| In Solvent (DMSO) | -20°C | 1 month | [1][4] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | ≥ 40 mg/mL | [6] |
| DMSO | 20 mg/mL | [5] |
| Ethanol | 10 mg/mL | [5] |
| DMF | 30 mg/mL | [5] |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is below the level that affects your cells (typically ≤ 0.1%).
-
Use the freshly prepared working solution immediately. Do not store aqueous working solutions.
-
Visualizations
Caption: Recommended workflow for handling this compound from storage to experimental use.
Caption: Potential pathways leading to the degradation of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase Ib study of HSP90 inhibitor, this compound (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of the HSP90 inhibitor this compound in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Development of stability-indicating assay method and liquid chromatography-quadrupole-time-of-flight mass spectrometry-based structural characterization of the forced degradation products of alpelisib - PubMed [pubmed.ncbi.nlm.nih.gov]
Onalespib In Vitro Activity: A Technical Support Guide on the Impact of Serum Concentration
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for researchers utilizing Onalespib (also known as AT13387) in in vitro experiments. A key focus of this guide is to address the potential impact of serum concentration on the compound's activity, a critical factor for obtaining reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[1][2] By binding to the N-terminal ATP-binding pocket of HSP90, this compound inhibits its chaperone activity, leading to the proteasomal degradation of these client proteins.[1] This disruption of key signaling pathways ultimately results in cell cycle arrest and apoptosis.
Q2: Which signaling pathways are affected by this compound?
This compound's inhibition of HSP90 leads to the degradation of a wide range of client proteins, thereby impacting multiple oncogenic signaling pathways. A key pathway affected is the EGFR-AKT-ERK-S6 signaling network. This compound treatment has been shown to decrease the expression of EGFR, p-EGFR, AKT, p-AKT, ERK1/2, p-ERK1/2, S6, and p-S6.[3]
Q3: How does serum concentration affect the in vitro activity of this compound?
While direct quantitative studies on the specific impact of varying serum concentrations on this compound's in vitro activity are not extensively available in public literature, it is a critical parameter to consider. Serum contains a complex mixture of proteins, with albumin and alpha-1-acid glycoprotein (AGP) being the most abundant.[4][5] These proteins can bind to small molecule inhibitors, potentially reducing the free fraction of the drug available to interact with its target in the cells.[5][6][7]
For many drugs, increased serum protein binding can lead to a decrease in apparent in vitro potency (a higher IC50 value). Therefore, it is plausible that higher concentrations of fetal bovine serum (FBS) or other sera in cell culture media could reduce the effective concentration of this compound, leading to a diminished biological effect.
Q4: What are the reported in vitro IC50 or GI50 values for this compound?
The in vitro potency of this compound has been evaluated in a variety of cancer cell lines. It is important to note that these values are typically determined using a standard serum concentration, often 10% FBS.
| Cell Line | Cancer Type | Assay Type | IC50/GI50 (nM) |
| A375 | Melanoma | - | 18 |
| MV4-11 | Leukemia | - | 12 |
| NCI-H1975 | Non-Small Cell Lung Cancer | - | 22 |
| SKBr3 | Breast Cancer | - | 55 |
| Panel of 30 Tumor Cell Lines | Various | Proliferation | 13-260 |
| PNT2 | Non-tumorigenic Prostate | Proliferation | 480 |
Data compiled from multiple sources.[8]
Troubleshooting Guide
Problem 1: High variability in experimental results between batches.
-
Possible Cause: Lot-to-lot variability in serum composition. Different lots of FBS can have varying concentrations of proteins and growth factors, which can influence both cell growth and the effective concentration of this compound.
-
Solution:
-
Purchase a large single lot of FBS for a series of experiments.
-
Pre-screen new lots of FBS to ensure consistency in cell growth and response to this compound.
-
Consider using serum-free media or reduced-serum media if your cell line can be adapted, to minimize this variability.
-
Problem 2: this compound appears less potent than expected based on published data.
-
Possible Cause 1: Higher serum concentration in your experiments. If you are using a higher percentage of FBS (e.g., 20%) than what was used in the literature you are referencing (typically 10%), this could lead to increased protein binding and a lower effective concentration of this compound.
-
Solution 1: Standardize your serum concentration to 10% for comparability with published data. If a different concentration is necessary for your cell line, be sure to report it and consider it in your data interpretation.
-
Possible Cause 2: Sub-optimal drug preparation or storage. This compound, like many small molecules, can be sensitive to degradation if not handled properly.
-
Solution 2:
-
Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When diluting for experiments, ensure the final solvent concentration in the cell culture medium is low (typically ≤0.1%) and consistent across all treatments, including vehicle controls.
-
Problem 3: Unexpected cytotoxicity observed in vehicle control wells.
-
Possible Cause: High concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Solution: Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells. Perform a solvent toxicity titration curve to determine the maximum tolerable concentration for your specific cell line.
Experimental Protocols
1. Cell Viability/Proliferation Assay (General Protocol)
This protocol outlines a general workflow for assessing the effect of this compound on cell viability using common assays like WST-1 or Alamar Blue.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (with a standardized serum concentration)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., WST-1, Alamar Blue)
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value using appropriate software.
-
2. Western Blotting for Client Protein Degradation
-
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-AKT, anti-HSP70, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in larger format dishes and allow them to grow to a suitable confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. As a marker of HSP90 inhibition, look for the degradation of client proteins (e.g., EGFR, AKT) and the induction of HSP70. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
References
- 1. Phase I study of the heat shock protein 90 (Hsp90) inhibitor this compound (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Albumin-encapsulated HSP90-PROTAC BP3 nanoparticles not only retain protein degradation ability but also enhance the antitumour activity of BP3 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of α1-acid glycoprotein on the intracellular accumulation of the HIV protease inhibitors saquinavir, ritonavir and indinavir in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of alpha1-acid glycoprotein on the intracellular accumulation of the HIV protease inhibitors saquinavir, ritonavir and indinavir in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Validation & Comparative
Onalespib vs. Ganetespib: A Comparative Guide to Two Generations of HSP90 Inhibitors
A detailed analysis of the preclinical and clinical data of onalespib and ganetespib, two prominent inhibitors of Heat Shock Protein 90 (HSP90), reveals distinct profiles in terms of potency, safety, and clinical development. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in understanding the nuances of these targeted cancer therapies.
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1][2] Inhibition of HSP90 has therefore emerged as a promising strategy in cancer therapy. This compound (AT13387) and ganetespib (STA-9090) are two synthetic, small-molecule inhibitors of HSP90 that have undergone extensive preclinical and clinical evaluation. While both molecules target the N-terminal ATP-binding pocket of HSP90, they belong to different chemical classes and exhibit unique pharmacological properties.[3][4]
Mechanism of Action: Disrupting the Chaperone Machinery
Both this compound and ganetespib exert their anticancer effects by binding to the ATP pocket in the N-terminus of HSP90, thereby inhibiting its chaperone function.[3][4] This leads to the proteasomal degradation of HSP90 client proteins, disrupting multiple oncogenic signaling pathways simultaneously. A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins, particularly HSP70, which can be used as a biomarker of target engagement.[5][6]
The inhibition of HSP90 leads to the degradation of a wide array of oncoproteins, including:
-
Transcription Factors: HIF-1α, STAT3[10]
By targeting these key drivers of tumorigenesis, this compound and ganetespib can induce cell cycle arrest, apoptosis, and inhibit tumor growth across a broad range of cancer types.[3][11]
Preclinical Efficacy: A Head-to-Head Look
Both this compound and ganetespib have demonstrated potent antitumor activity in a wide range of preclinical models.
In Vitro Potency:
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| This compound | A375 | Melanoma | 18 | [3] |
| 22RV1 | Prostate Cancer | 13-260 (range) | [3] | |
| T474 | Breast Cancer | 13-260 (range) | [3] | |
| NCI-H1975 | NSCLC | ~20 | [6] | |
| Ganetespib | NCI-H1975 | NSCLC | 8 | [12] |
| HCC827 | NSCLC | 16 | [12] | |
| MV4-11 | Leukemia | Low nM | [11] | |
| MKN45 | Gastric Cancer | Low nM | [11] |
In Vivo Efficacy:
| Inhibitor | Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition/Regression | Reference |
| This compound | NCI-H1975 | NSCLC | 70 mg/kg twice weekly | Significant tumor growth inhibition | [3] |
| 22Rv1 | Prostate Cancer | 70 mg/kg twice a week | Significant tumor growth reduction | [13] | |
| Ganetespib | NCI-H1395 | NSCLC | 150 mg/kg weekly | Significant growth inhibition | [12] |
| MV4-11 | Leukemia | 100-125 mg/kg weekly | Tumor regression | [12] | |
| MKN45 | Gastric Cancer | 50 mg/kg 3 times a week | 92% tumor growth inhibition | [12] |
Ganetespib has been shown to be more potent than the first-generation HSP90 inhibitor 17-AAG.[12] Preclinical studies also suggest that ganetespib has a superior safety profile, with no evidence of the cardiac or liver toxicity that has been a concern with other HSP90 inhibitors.[11][14] this compound has demonstrated the ability to cross the blood-brain barrier, suggesting its potential for treating brain malignancies.[6][7]
Clinical Development and Safety Profile
Both this compound and ganetespib have been evaluated in numerous clinical trials, both as monotherapy and in combination with other anticancer agents.
This compound Clinical Trials:
| Phase | Cancer Type | Combination Agent | Recommended Phase 2 Dose (RP2D) / MTD | Common Adverse Events (Grade 1/2) | Dose-Limiting Toxicities (DLTs) | Reference |
| Phase 1 | Advanced Solid Tumors | AT7519 (CDK inhibitor) | 80 mg/m² (MTD) | Diarrhea (79%), fatigue (54%), mucositis (57%), nausea (46%), vomiting (50%) | Grade 3 increased cardiac troponins, Grade 3 oral mucositis | [5][15] |
| Phase 1b | Advanced Triple-Negative Breast Cancer | Paclitaxel | 260 mg/m² (RP2D) | Anemia, lymphopenia, neutropenia | N/A | [16][17] |
| Phase 1/2 | Castration-Resistant Prostate Cancer | Abiraterone Acetate | 260 mg/m² (Regimen 1), 160 mg/m² (Regimen 2) | Diarrhea (21% Grade ≥3), fatigue (13% Grade ≥3) | Diarrhea | [18][19] |
Ganetespib Clinical Trials:
| Phase | Cancer Type | Combination Agent | Recommended Phase 2 Dose (RP2D) / MTD | Common Adverse Events (Grade 1/2) | Dose-Limiting Toxicities (DLTs) | Reference |
| Phase 1 | Advanced Solid Tumors | Monotherapy | 200 mg/m² (RP2D) | Diarrhea, fatigue, nausea, vomiting | Grade 3 amylase elevation, Grade 3 diarrhea, Grade 3/4 asthenia | [20][21] |
| Phase 2 | Metastatic Castrate-Resistant Prostate Cancer | Monotherapy | 200 mg/m² | Dehydration, diarrhea, fatigue (Grade 3) | N/A | [22] |
| Phase 3 (GALAXY-2) | Advanced Non-Small-Cell Lung Cancer | Docetaxel | 150 mg/m² | Neutropenia (most common Grade 3/4) | N/A | [23] |
Clinically, both drugs are generally well-tolerated, with diarrhea and fatigue being the most common side effects.[5][20] Ganetespib has been noted for its lack of significant cardiac, liver, and ocular toxicities, which have been limitations for other HSP90 inhibitors. However, the GALAXY-2 Phase 3 trial of ganetespib in combination with docetaxel for advanced non-small-cell lung cancer did not meet its primary endpoint of improving overall survival.[23]
Pharmacokinetics
| Inhibitor | Administration | Key Findings | Analytical Method | Reference |
| This compound | Intravenous | Brain penetrant with sustained HSP90 inhibition in brain tissues. | LC-MS/MS | [6] |
| Ganetespib | Intravenous | Linear relationship between dose and exposure. Plasma HSP70 levels remained elevated for over a week post-treatment. | HPLC-MS/MS | [20] |
Signaling Pathways and Experimental Workflows
The inhibition of HSP90 by this compound and ganetespib impacts multiple signaling pathways critical for cancer cell survival and proliferation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of this compound and ganetespib.
Cell Proliferation Assay (WST-1 Method)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the HSP90 inhibitor (e.g., this compound or ganetespib) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
WST-1 Reagent Addition: Following treatment, WST-1 reagent is added to each well and the plates are incubated for a period of 1-4 hours.
-
Absorbance Measurement: The absorbance of the samples is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the HSP90 inhibitor or vehicle control for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Client Protein Degradation
-
Cell Lysis: Following treatment with the HSP90 inhibitor, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific HSP90 client proteins (e.g., EGFR, AKT, HER2) and a loading control (e.g., GAPDH, β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The HSP90 inhibitor is administered according to a specified dosing schedule (e.g., intraperitoneally or intravenously).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Pharmacokinetic Analysis (LC-MS/MS or HPLC-MS/MS)
-
Sample Collection: Blood samples are collected from treated animals or patients at various time points.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Sample Preparation: The plasma samples are processed (e.g., protein precipitation or solid-phase extraction) to extract the drug.
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system to separate the drug from other plasma components.
-
Mass Spectrometric Detection: The concentration of the drug in the samples is quantified using a tandem mass spectrometer.
Conclusion
This compound and ganetespib represent significant advancements in the development of HSP90 inhibitors. While both demonstrate potent preclinical activity, their clinical development paths have diverged. Ganetespib, despite a favorable safety profile, has faced setbacks in late-stage clinical trials. This compound continues to be evaluated in various clinical settings, with its ability to penetrate the blood-brain barrier offering a potential advantage for treating central nervous system malignancies. The comprehensive data presented in this guide highlights the distinct characteristics of these two HSP90 inhibitors, providing a valuable resource for the scientific community to inform future research and clinical strategies in the pursuit of effective cancer therapies.
References
- 1. astx.com [astx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluation of the Heat Shock Protein 90 Inhibitor Ganetespib as a Sensitizer to Hyperthermia-Based Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The HSP90 inhibitor this compound exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting HSP90 with Ganetespib to Induce CDK1 Degradation and Promote Cell Death in Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 study of the HSP90 inhibitor this compound in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting heat-shock protein 90 with ganetespib for molecularly targeted therapy of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Phase Ib study of HSP90 inhibitor, this compound (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Phase Ib study of HSP90 inhibitor, this compound (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of Heat Shock Induction of Heat Shock Protein 70 and Enhancement of Heat Shock Protein 27 Phosphorylation by Quercetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Onalespib and PARP Inhibitors: A Synergistic Combination for Ovarian Cancer Therapy
A detailed guide for researchers and drug development professionals on the preclinical and clinical evidence supporting the combination of the HSP90 inhibitor onalespib with PARP inhibitors for the treatment of ovarian cancer.
The combination of this compound, a potent HSP90 inhibitor, with PARP inhibitors represents a promising therapeutic strategy for ovarian cancer, including in tumors that have developed resistance to PARP inhibitor monotherapy. This guide provides a comprehensive comparison of this combination with alternative therapeutic approaches, supported by experimental data and detailed methodologies.
Mechanism of Action: Creating a "BRCAness" Phenotype
The synergistic effect of combining this compound with PARP inhibitors lies in their complementary mechanisms of action targeting DNA damage repair pathways.
PARP Inhibitors , such as olaparib, niraparib, and rucaparib, function by trapping the PARP enzyme on DNA at sites of single-strand breaks.[1][2] This prevents the repair of these breaks, which then collapse replication forks during DNA replication, leading to the formation of double-strand breaks. In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality and cell death.[1][2]
This compound , as a Heat Shock Protein 90 (HSP90) inhibitor, disrupts the function of numerous client proteins, many of which are critical components of the HRR pathway.[3][4] Key HRR proteins like BRCA1, BRCA2, RAD51, and CHK1 are dependent on HSP90 for their stability and function.[3][4] By inhibiting HSP90, this compound leads to the degradation of these essential HRR proteins, effectively inducing a state of "BRCAness" or HRR deficiency in cancer cells that were previously HRR-proficient.[3] This acquired vulnerability makes them susceptible to the cytotoxic effects of PARP inhibitors.
The following diagram illustrates the signaling pathway and the mechanism of synergy between this compound and PARP inhibitors.
Preclinical Data: In Vitro and In Vivo Synergy
Multiple preclinical studies have demonstrated the synergistic anti-tumor activity of HSP90 inhibitors, including this compound and the structurally related compound ganetespib, with various PARP inhibitors in ovarian cancer models.
In Vitro Studies
The combination of the HSP90 inhibitor ganetespib with the PARP inhibitor talazoparib has shown strong synergy in non-BRCA mutant ovarian cancer cell lines. The combination was also found to be synergistic with the PARP inhibitors rucaparib and niraparib.
| Cell Line | HSP90 Inhibitor | PARP Inhibitor | Combination Index (CI) at IC50 | Synergy |
| OVCAR-3 | Ganetespib | Talazoparib | < 0.5 | Strong Synergy[1] |
| OC-1 | Ganetespib | Talazoparib | < 0.9 | Synergy[1] |
| OC-16 | Ganetespib | Talazoparib | < 0.9 | Synergy[1] |
| OVCAR-3 | Ganetespib | Rucaparib | < 0.9 | Synergy[1] |
| OVCAR-3 | Ganetespib | Niraparib | < 0.9 | Synergy[1] |
| A Combination Index (CI) < 0.9 indicates synergy, while a CI < 0.5 indicates strong synergy. |
In Vivo Studies
In vivo studies using patient-derived xenograft (PDX) models of high-grade serous ovarian cancer have confirmed the anti-tumor activity of the this compound and olaparib combination. The combination was effective in inhibiting tumor growth in various models, including those with acquired resistance to PARP inhibitors and those that were homologous recombination proficient.[3]
Clinical Data: A Phase 1 Study of this compound and Olaparib
A Phase 1 clinical trial (NCT02898207) evaluated the combination of this compound and olaparib in patients with advanced solid tumors, including recurrent epithelial ovarian, fallopian tube, or peritoneal cancer.[3][5]
| Parameter | Value |
| Trial ID | NCT02898207[5] |
| Phase | 1[5] |
| Patient Population | Advanced solid tumors, including ovarian cancer[5] |
| Dosing | Dose escalation of olaparib (orally) and this compound (intravenously)[3] |
| Safety | The combination was found to be feasible with manageable toxicities.[3] |
| Efficacy | No objective responses were observed, but disease stabilization for ≥24 weeks was seen in 7 out of 22 (32%) evaluable patients. This included patients with BRCA-mutated ovarian cancers who had acquired resistance to PARP inhibitors.[3] |
Comparison with Alternative PARP Inhibitor Combinations
The combination of this compound with a PARP inhibitor is one of several strategies being explored to enhance the efficacy of PARP inhibition. Other notable combinations in clinical development for ovarian cancer include:
-
PARP inhibitors + Anti-angiogenic agents (e.g., bevacizumab): This combination has shown improved progression-free survival and is approved for certain patient populations.[6][7]
-
PARP inhibitors + Immunotherapy (e.g., PD-1/PD-L1 inhibitors): The rationale is that PARP inhibition may increase tumor immunogenicity, making them more susceptible to immune checkpoint blockade.[8]
-
PARP inhibitors + PI3K inhibitors: This combination has been explored, but a recent Phase 3 trial of alpelisib and olaparib did not show a benefit in platinum-resistant/refractory ovarian cancer.[9]
The this compound combination is distinct in its direct targeting of the HRR pathway to induce synthetic lethality, a mechanism that could be effective even in tumors without baseline HRR deficiency.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the combination of this compound and PARP inhibitors. For specific parameters, refer to the cited publications.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as those involved in the HRR pathway.
In Vivo Patient-Derived Xenograft (PDX) Model Study
PDX models involve the implantation of patient tumor tissue into immunodeficient mice to create a more clinically relevant model for testing drug efficacy.
Conclusion
The combination of this compound with PARP inhibitors holds significant promise for the treatment of ovarian cancer. By inducing a "BRCAness" phenotype, this compound can sensitize HRR-proficient tumors to PARP inhibition and potentially overcome acquired resistance. Preclinical data strongly support the synergistic anti-tumor activity of this combination, and early clinical data suggest that it is a feasible and potentially active therapeutic strategy. Further clinical investigation is warranted to fully define the efficacy and patient populations most likely to benefit from this innovative combination therapy.
References
- 1. Targeted blockade of HSP90 impairs DNA-damage response proteins and increases the sensitivity of ovarian carcinoma cells to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combined PARP and HSP90 inhibition: preclinical and Phase 1 evaluation in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of olaparib and metformin combination in BRCA1 wildtype ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Olaparib and advanced ovarian cancer: Summary of the past and looking into the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilization of novel highly multiplexed immunofluorescence microscopy technology to understand immunological tumor microenvironments in small cell lung carcinoma patients receiving combination PD-L1 and PARP inhibition therapy. - ASCO [asco.org]
- 9. targetedonc.com [targetedonc.com]
Onalespib Demonstrates Potent Activity in Imatinib-Resistant GIST Models, Offering a Novel Therapeutic Avenue
For Immediate Release
[City, State] – [Date] – Onalespib (AT13387), a potent and selective HSP90 inhibitor, shows significant efficacy in preclinical models of imatinib-resistant Gastrointestinal Stromal Tumors (GIST), a challenging clinical scenario with limited treatment options. Detailed in vitro and in vivo studies highlight this compound's ability to overcome resistance mechanisms that render traditional tyrosine kinase inhibitors (TKIs) like imatinib ineffective. This guide provides a comprehensive comparison of this compound's performance against established second- and third-line therapies, Sunitinib and Regorafenib, supported by experimental data.
Gastrointestinal stromal tumors are predominantly driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases. While imatinib has revolutionized the treatment of GIST, a majority of patients eventually develop resistance, often due to secondary mutations in the KIT kinase domain.[1][2] this compound, by targeting Heat Shock Protein 90 (HSP90), a molecular chaperone essential for the stability and function of mutant KIT proteins, offers a distinct mechanism of action that circumvents this resistance.[1] Inhibition of HSP90 leads to the degradation of client proteins, including the mutated and imatinib-resistant forms of KIT.[1]
Comparative Efficacy in Imatinib-Resistant GIST Models
This compound has demonstrated robust anti-proliferative activity across a panel of GIST cell lines, including those harboring mutations that confer resistance to imatinib.
In Vitro Proliferation Assays
This compound consistently exhibits low nanomolar IC50 values in both imatinib-sensitive and -resistant GIST cell lines, indicating its potent cytotoxic effects irrespective of the tumor's sensitivity to imatinib.[1][3]
| Cell Line | Primary KIT Mutation | Secondary KIT Mutation | This compound (AT13387) IC50 (nM) | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Regorafenib IC50 (nM) |
| GIST882 | Exon 13 (K642E) | - | <100 | Sensitive | - | - |
| GIST-T1 | Exon 11 (V560-Y579del) | - | <100 | Sensitive | - | - |
| GIST430 | Exon 11 | Exon 17 | <100 | Resistant | - | - |
| GIST48 | Exon 11 | Exon 13 & 17 | <100 | Resistant | - | - |
Note: Specific IC50 values for Sunitinib and Regorafenib in these exact cell lines under identical experimental conditions were not available in the reviewed literature. The table reflects the general sensitivity profile.
In Vivo Xenograft Studies
In animal models, this compound has shown significant tumor growth inhibition in both imatinib-sensitive and imatinib-resistant GIST xenografts.
| Xenograft Model | Primary KIT Mutation | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| GIST-PSW | Exon 11 | This compound (AT13387) | 70 mg/kg, once weekly | Significant inhibition (P < 0.001) | [1] |
| GIST430 | Exon 11 (Imatinib-Resistant) | This compound (AT13387) | 70 mg/kg, once weekly | Significant inhibition (P < 0.001) | [1] |
| GIST430 | This compound + Imatinib | 70 mg/kg this compound, 50 mg/kg Imatinib (BID) | Enhanced inhibition vs. monotherapy | [1][4] | |
| GIST PDOX | Exon 11 & 17 (Imatinib-Resistant) | Regorafenib | - | Significant regression (P < 0.001) | [5][6] |
| GIST PDOX | Exon 11 & 17 (Imatinib-Resistant) | Sunitinib | - | Suppression of tumor growth (P = 0.002) | [5][6] |
Mechanism of Action: Targeting the HSP90 Chaperone
The efficacy of this compound in imatinib-resistant GIST stems from its unique mechanism of action targeting HSP90.
Experimental Protocols
Cell Lines and Culture
Imatinib-sensitive (GIST882, GIST-T1) and imatinib-resistant (GIST430, GIST48) human GIST cell lines were utilized.[1] Cells were cultured in RPMI-1640 or DMEM supplemented with 10-20% fetal bovine serum and 1% penicillin/streptomycin.[7]
In Vitro Proliferation Assay
Cells were seeded in 96-well plates and treated with a range of concentrations of this compound, imatinib, or other inhibitors for 72 hours to 7 days.[8][9] Cell viability was assessed using assays such as CellTiter-Glo or Alamar Blue. IC50 values were calculated from dose-response curves.
In Vivo Xenograft Studies
Tumor fragments from GIST patient-derived xenografts (PDX) or cultured GIST cells were subcutaneously implanted into immunodeficient mice.[1][10][11][12] Once tumors reached a specified volume, mice were randomized into treatment and control groups. This compound was administered intraperitoneally, while imatinib, sunitinib, and regorafenib were given orally.[1][5] Tumor volume and body weight were monitored regularly.[1][5]
Clinical Perspective
While preclinical data are promising, clinical evaluation is ongoing. A dose-escalation study of this compound in combination with imatinib in patients with TKI-resistant GIST showed the combination was well-tolerated but had limited antitumor activity at the doses tested.[13] However, one patient with a PDGFRA-mutant GIST had a partial response for over a year, suggesting that specific patient populations may benefit.[13] Further clinical trials are needed to fully define the role of this compound in the management of imatinib-resistant GIST.
Conclusion
This compound presents a compelling therapeutic strategy for imatinib-resistant GIST by targeting a key dependency of the oncogenic driver, mutant KIT. Its potent preclinical activity in both in vitro and in vivo models, irrespective of imatinib sensitivity, underscores its potential to address a significant unmet need in this patient population. Continued research and clinical investigation are warranted to optimize its use and identify biomarkers for patient selection.
References
- 1. The HSP90 Inhibitor, AT13387, Is Effective against Imatinib-Sensitive and -Resistant Gastrointestinal Stromal Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Regorafenib regresses an imatinib-resistant recurrent gastrointestinal stromal tumor (GIST) with a mutation in exons 11 and 17 of c-kit in a patient-derived orthotopic xenograft (PDOX) nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. astx.com [astx.com]
- 9. researchgate.net [researchgate.net]
- 10. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-escalation study of a second-generation non-ansamycin HSP90 inhibitor, this compound (AT13387), in combination with imatinib in patients with metastatic gastrointestinal stromal tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
Onalespib Combination Therapy: A Comparative Guide to Overcoming Paclitaxel Resistance in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Onalespib combination therapy with other emerging strategies to overcome paclitaxel resistance in Triple-Negative Breast Cancer (TNBC). We present available clinical and preclinical data, detailed experimental methodologies, and visual representations of key biological pathways to inform further research and development in this critical area of oncology.
Introduction: The Challenge of Paclitaxel Resistance in TNBC
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. The lack of these receptors renders hormonal therapies and HER2-targeted treatments ineffective, leaving chemotherapy as the primary systemic treatment option. Paclitaxel, a taxane-based chemotherapeutic agent, is a cornerstone of TNBC treatment. However, a significant number of patients either present with or develop resistance to paclitaxel, leading to poor prognoses.
The mechanisms of paclitaxel resistance in TNBC are multifaceted and involve various signaling pathways that promote cell survival, proliferation, and drug efflux. A key player in this resistance is the molecular chaperone Heat Shock Protein 90 (HSP90). HSP90 is responsible for the proper folding and stability of a multitude of client proteins, many of which are oncoproteins that drive cancer progression and chemoresistance, such as AKT and c-RAF.[1] Overexpression of HSP90 client proteins has been implicated in paclitaxel resistance.[2]
This compound: A Novel HSP90 Inhibitor to Counteract Paclitaxel Resistance
This compound (AT13387) is a potent, non-ansamycin small molecule inhibitor of HSP90.[2] By binding to the N-terminal ATP-binding pocket of HSP90, this compound disrupts the chaperone's function, leading to the degradation of its client proteins. This mechanism provides a strong rationale for combining this compound with paclitaxel to overcome resistance in TNBC.
Mechanism of Action: this compound in Combination with Paclitaxel
The synergistic effect of combining this compound with paclitaxel is hypothesized to stem from the targeted degradation of key proteins that contribute to paclitaxel resistance.
Performance Comparison: this compound vs. Alternative Combination Therapies
While preclinical data for the this compound-paclitaxel combination is not extensively available in the public domain, a Phase Ib clinical trial has provided valuable insights into its efficacy and safety.[2][3][4] This section compares the clinical performance of the this compound-paclitaxel combination with the preclinical performance of other emerging combination therapies aimed at overcoming paclitaxel resistance in TNBC.
Quantitative Data Summary
| Therapy Combination | Model System | Key Efficacy Readout | Result |
| This compound + Paclitaxel | Human (Phase Ib Clinical Trial) | Overall Response Rate (ORR) | 20% in patients with advanced TNBC [2][3][4] |
| Ganetespib + Paclitaxel | Preclinical (TNBC Xenograft) | Tumor Growth Inhibition (T/C Value) | 12% (Combination) vs. 57% (Paclitaxel alone) |
| Onvansertib + Paclitaxel | Preclinical (TNBC Xenograft) | Tumor Volume Reduction | > 4-fold greater reduction than Paclitaxel alone |
Note: Direct comparison should be made with caution due to the different developmental stages (clinical vs. preclinical) of these therapies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these combination therapies.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the in vitro cytotoxic effects of drug combinations on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and paclitaxel, alone and in combination, in TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, Hs578T)
-
96-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and Paclitaxel stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed TNBC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, paclitaxel, and their combination in complete growth medium.
-
Remove the overnight culture medium from the cells and replace it with the drug-containing medium. Include vehicle-only controls.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software.
Western Blot for HSP90 Client Protein Degradation
This protocol allows for the visualization and quantification of the degradation of HSP90 client proteins, such as AKT and c-RAF, following treatment with this compound.
Objective: To confirm the mechanism of action of this compound by assessing the degradation of HSP90 client proteins.
Materials:
-
TNBC cell lysates treated with this compound and/or paclitaxel
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against AKT, p-AKT, c-RAF, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration of each sample.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a combination therapy.
Logical Relationship of HSP90 Inhibition and Paclitaxel Sensitization
This diagram illustrates the logical connection between inhibiting HSP90 and overcoming paclitaxel resistance.
Conclusion and Future Directions
The combination of the HSP90 inhibitor this compound with paclitaxel has shown promising antitumor activity in a Phase Ib clinical trial for advanced, paclitaxel-pretreated TNBC.[2][3][4] While direct preclinical comparisons with other emerging therapies are limited by the availability of public data for the this compound combination, the clinical results provide a strong rationale for its continued development.
Alternative strategies, such as combining paclitaxel with inhibitors of PLK1 (Onvansertib) or other HSP90 inhibitors (Ganetespib), have demonstrated significant efficacy in preclinical models and warrant further investigation.
Future research should focus on:
-
Conducting and publishing comprehensive preclinical studies on the this compound-paclitaxel combination to allow for direct comparison with alternative therapies.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from HSP90 inhibitor combination therapies.
-
Evaluating the efficacy of these combination therapies in earlier stages of TNBC and in the neoadjuvant setting.
By systematically evaluating and comparing these novel therapeutic strategies, the scientific community can accelerate the development of more effective treatments for patients with paclitaxel-resistant Triple-Negative Breast Cancer.
References
- 1. Phase Ib study of HSP90 inhibitor, this compound (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Ib study of HSP90 inhibitor, this compound (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug combination shows promise in preclinical models of triple negative breast cancer | MUSC | Charleston, SC [web.musc.edu]
Onalespib's Efficacy Across Diverse Tumor Spheroids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anti-tumor effects of Onalespib, a second-generation heat shock protein 90 (HSP90) inhibitor, across various three-dimensional (3D) tumor spheroid models. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways and workflows, this document aims to be a valuable resource for researchers investigating novel cancer therapeutics.
Introduction to this compound
This compound (also known as AT13387) is a potent, synthetic, small-molecule inhibitor of HSP90.[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often dysregulated in cancer, playing key roles in cell proliferation, survival, and signaling.[3] this compound binds to the N-terminal ATP-binding pocket of HSP90, leading to the proteasomal degradation of these client proteins and subsequent inhibition of tumor growth.[2][4]
Comparative Efficacy of this compound in Tumor Spheroids
The following tables summarize the observed effects of this compound on tumor spheroids derived from different cancer cell lines. It is important to note that the experimental conditions, such as drug concentrations and treatment durations, may vary between studies, warranting careful interpretation of the comparative data.
Table 1: Effect of this compound on Tumor Spheroid Viability and Growth
| Tumor Type | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Colorectal Cancer | SNU1544 | 100 nM | 7 days | Significant decrease in spheroid viability and growth. | [5] |
| HT55 | 100 nM | 7 days | Significant decrease in spheroid viability and growth. | [5] | |
| LS174T | 100 nM | 7 days | Significant decrease in spheroid viability and growth. | [5] | |
| Neuroendocrine Tumor | BON | 50 nM | 14 days | Reduced spheroid growth. Synergistic effect when combined with 177Lu-DOTATATE. | [6][7] |
| NCI-H727 | 50 nM | 14 days | Reduced spheroid growth. Synergistic effect when combined with 177Lu-DOTATATE. | [6][7] | |
| NCI-H460 | 50 nM | 14 days | Reduced spheroid growth. No synergistic effect with 177Lu-DOTATATE. | [6] | |
| Glioblastoma | U343 MG | 50 nM - 250 nM | 14 days | Dose-dependent reduction in spheroid growth. Increased tumor spheroid doubling time. | [8] |
| U87 MG | 50 nM - 250 nM | 14 days | Dose-dependent reduction in spheroid growth. Increased tumor spheroid doubling time. | [8] |
Table 2: Molecular Effects of this compound in Tumor Spheroids
| Tumor Type | Cell Line | This compound Concentration | Treatment Duration | Key Molecular Changes | Reference |
| Neuroendocrine Tumor | BON | 50 nM | 48 hours | Downregulation of EGFR; Upregulation of γH2AX; Increased Caspase 3/7 activity. | [6][7] |
| Glioblastoma | U87 MG, U3013MG, U3024MG | 25, 50, 100 nM | 72 hours | Increased population of dead cells within spheroids. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized from multiple sources and should be adapted as needed for specific experimental contexts.
Tumor Spheroid Formation (Liquid Overlay Technique)
-
Cell Seeding: Seed a suspension of cancer cells in complete culture medium into ultra-low attachment (ULA) round-bottom 96-well plates. The seeding density will vary depending on the cell line and should be optimized to form spheroids of a desired size (typically 1,000-5,000 cells/well).
-
Incubation: Centrifuge the plates at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Spheroid Formation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 3-5 days to allow for the formation of compact spheroids.
This compound Treatment of Tumor Spheroids
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Carefully remove half of the culture medium from each well containing a spheroid and replace it with an equal volume of the medium containing the appropriate concentration of this compound.
-
Incubation: Incubate the spheroids with this compound for the desired duration as specified in the experimental design.
Spheroid Viability Assessment (alamarBlue Assay)
-
Reagent Preparation: Prepare a 10% (v/v) solution of alamarBlue reagent in complete culture medium.[1][2][9][10][11]
-
Incubation: Replace the drug-containing medium with the alamarBlue solution. Incubate the plates for 4-24 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.[1][2]
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[9][11]
-
Analysis: Calculate cell viability as the percentage of the signal from treated spheroids relative to untreated control spheroids.
Apoptosis Assessment (Caspase-Glo® 3/7 Assay)
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[12][13][14]
-
Assay Procedure: Allow the plate containing the spheroids and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add a volume of the reagent equal to the volume of culture medium in each well.[12][15]
-
Incubation: Mix the contents by gentle shaking for 30-60 seconds and incubate at room temperature for 1-3 hours.[12][14]
-
Measurement: Measure the luminescence using a plate-reading luminometer.[12][15]
-
Analysis: Normalize the luminescence signal of treated spheroids to that of untreated controls to determine the fold-change in caspase 3/7 activity.
Western Blot Analysis of HSP90 Client Proteins
-
Spheroid Lysis: Collect spheroids from each treatment group and wash with ice-cold PBS. Lyse the spheroids in RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., EGFR, AKT) and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18][19]
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-Dimensional Cell Cultures as an In Vitro Tool for Prostate Cancer Modeling and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of tumour spheroid structure | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Enhancing glioblastoma therapy: unveiling synergistic anticancer effects of this compound - radiotherapy combination therapy [frontiersin.org]
- 9. allevi3d.com [allevi3d.com]
- 10. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. promega.com [promega.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. scribd.com [scribd.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Development and evaluation of Hsp90-targeting nanobodies for visualisation of extracellular Hsp90 in tumours using PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of Onalespib with CDK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance anti-tumor efficacy and overcome resistance mechanisms. This guide provides a comprehensive evaluation of the synergistic potential of Onalespib, a potent HSP90 inhibitor, with Cyclin-Dependent Kinase (CDK) inhibitors. We present preclinical data, detailed experimental protocols, and visualizations of the underlying biological pathways to offer a clear and objective comparison for researchers in the field.
Introduction to this compound and CDK Inhibitors
This compound (AT13387) is a second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of a wide range of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and signaling. By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby disrupting multiple oncogenic pathways simultaneously.
CDK Inhibitors are a class of targeted drugs that block the activity of cyclin-dependent kinases, key enzymes that regulate the cell cycle. By inhibiting CDKs, these drugs can induce cell cycle arrest and prevent cancer cell proliferation. Different families of CDK inhibitors exist, including pan-CDK inhibitors that target multiple CDKs, and more selective inhibitors like the CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib) that are prominent in the treatment of hormone receptor-positive breast cancer.
The rationale for combining this compound with CDK inhibitors lies in their complementary mechanisms of action. HSP90 inhibition can deplete key cell cycle regulators and survival proteins, potentially sensitizing cancer cells to the cell cycle arrest induced by CDK inhibitors.
Preclinical Synergy Data
The following tables summarize key preclinical findings from studies evaluating the combination of this compound or other HSP90 inhibitors with CDK inhibitors.
Table 1: Synergistic Effects of this compound with the Pan-CDK Inhibitor AT7519 in a Colorectal Cancer Model
| Cell Line | Treatment | Concentration | Observed Effect | Data Source |
| HCT116 (Colorectal Carcinoma) | This compound | 50 nM | Induction of HSP70 | [1] |
| AT7519 | 100 nM, 200 nM | Dose-dependent inhibition of this compound-induced HSP70 | [1] | |
| This compound + AT7519 | 50 nM + 200 nM | Abrogation of HSP70 induction, enhanced reduction of p-RNA Pol II, p-AKT, and HER2 | [1] |
This data is derived from supplementary figures of the cited clinical trial, indicating a strong preclinical rationale for the combination.
Table 2: Synergistic Effects of HSP90 Inhibitor (Ganetespib) with CDK4/6 Inhibitor (Palbociclib) in Colorectal Cancer Cells
| Cell Line | Treatment | Concentration | Observed Effect | Data Source |
| HCT116 (p53-proficient) | Ganetespib | 50 nM | Induction of HSF1 target genes (HSPH1, HSPA1A) | |
| Palbociclib | 10 µM | Minimal effect on HSF1 target genes | ||
| Ganetespib + Palbociclib | 50 nM + 10 µM | Repression of Ganetespib-induced HSF1 target genes | ||
| SW480 (p53-deficient) | Ganetespib | 25 nM | Induction of HSF1 target genes | |
| Palbociclib | 10 µM | Minimal effect on HSF1 target genes | ||
| Ganetespib + Palbociclib | 25 nM + 10 µM | Repression of Ganetespib-induced HSF1 target genes | ||
| SW620 (p53-deficient) | Ganetespib | 15 nM | Induction of HSF1 target genes | |
| Palbociclib | 2.5 µM | Minimal effect on HSF1 target genes | ||
| Ganetespib + Palbociclib | 15 nM + 2.5 µM | Repression of Ganetespib-induced HSF1 target genes |
This data, while not with this compound, strongly suggests a class effect for HSP90 inhibitors in synergizing with CDK4/6 inhibitors by suppressing the compensatory heat shock response.
Experimental Protocols
Western Blot Analysis for Protein Expression
Objective: To determine the effect of single-agent and combination treatments on the expression levels of key proteins in relevant signaling pathways.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with this compound, a CDK inhibitor, or the combination at the desired concentrations for the specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., HSP70, p-RNA Pol II, p-AKT, HER2, HSF1 target genes, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To assess the effect of single-agent and combination treatments on cancer cell viability and to determine synergy.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the CDK inhibitor, both alone and in combination. Typically, a 5x5 or 7x7 matrix of concentrations is used to robustly assess synergy.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the viability data to the vehicle-treated control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound and CDK Inhibitor Synergy
Caption: Synergistic mechanism of this compound and CDK inhibitors.
Experimental Workflow for Evaluating Synergy
References
Safety Operating Guide
Proper Disposal of Onalespib: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Onalespib is an investigational antineoplastic agent and a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] As with all cytotoxic compounds, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound and related waste materials in a laboratory setting.
Immediate Safety Precautions
This compound is classified as a hazardous drug.[3] All personnel handling this compound must be trained on its specific hazards and the appropriate safety procedures.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double chemotherapy gloves, a disposable gown, and safety glasses when handling this compound.[3][4]
-
Engineering Controls: All manipulations of this compound that could generate aerosols, such as weighing or reconstituting the powder, should be performed in a certified chemical fume hood or a Class II Type B2 biological safety cabinet.[4]
-
Spill Management: A cytotoxic spill kit must be readily available in any area where this compound is handled.[5] In the event of a spill, cordon off the area and clean it immediately using the spill kit, following established institutional procedures.[4]
This compound Waste Classification and Segregation
The cornerstone of proper this compound disposal is the correct classification and segregation of waste. This compound waste is categorized as cytotoxic/antineoplastic waste and must be handled separately from regular laboratory trash and other chemical waste streams.[3][6] The primary distinction is between "trace" and "bulk" contamination.
| Waste Category | Description | Disposal Container |
| Trace this compound Waste | Items contaminated with minimal residual amounts of this compound (less than 3% of the original weight).[7][8] This includes "RCRA empty" containers, used PPE (gloves, gowns), and contaminated lab supplies (e.g., pipette tips, empty vials).[7][9] | Yellow puncture-resistant containers specifically designated for trace chemotherapy waste.[7][10] |
| Bulk this compound Waste | Materials containing more than a trace amount of this compound.[7] This includes unused or expired this compound, partially full vials, materials used to clean up large spills, and grossly contaminated PPE.[6][9] This category is considered RCRA hazardous waste.[7] | Black puncture-resistant, leak-proof containers designated for RCRA hazardous pharmaceutical waste.[7][10] |
Step-by-Step Disposal Procedures
1. Waste Segregation at the Point of Generation:
-
Immediately after use, segregate all materials that have come into contact with this compound into the appropriate waste stream (trace or bulk).
-
Do not mix this compound waste with other types of waste, such as biohazardous or non-hazardous materials.[6][11]
2. Containerization:
-
Trace Waste: Place all trace-contaminated items, such as used gloves, gowns, and empty vials, into a designated yellow chemotherapy waste container.[7] If dealing with sharps (needles, syringes), they must be placed in a yellow sharps container specifically for chemotherapy waste.[6]
-
Bulk Waste: Carefully place all bulk this compound waste, including unused product and materials from spill cleanup, into a designated black RCRA hazardous waste container.[7] Ensure the container is compatible with the waste and is properly sealed to prevent leaks.[12]
3. Labeling:
-
All waste containers must be clearly labeled with their contents.[13]
-
Yellow containers should be marked as "Trace Chemotherapy Waste" or "Cytotoxic Waste."
-
Black containers must be labeled as "Hazardous Waste" and include the specific chemical name (this compound).
4. Storage and Collection:
-
Store filled waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.[13]
-
Follow your institution's specific procedures for requesting waste pickup.
5. Final Disposal Method:
-
The final disposal method for both trace and bulk chemotherapy waste is typically high-temperature incineration.[13][14] This is managed by specialized, licensed waste disposal facilities. Never dispose of this compound waste down the drain or in the regular trash.[6][11]
Experimental Protocols Cited
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound | C24H31N3O3 | CID 11955716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. web.uri.edu [web.uri.edu]
- 4. uwyo.edu [uwyo.edu]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. usbioclean.com [usbioclean.com]
- 9. medical-systems.com [medical-systems.com]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. documents.uow.edu.au [documents.uow.edu.au]
- 14. danielshealth.ca [danielshealth.ca]
Personal protective equipment for handling Onalespib
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Onalespib is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is crucial to handle this compound with appropriate personal protective equipment and engineering controls to minimize exposure.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |
Data sourced from the this compound Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is critical when handling this compound to prevent exposure. The following table outlines the recommended PPE based on general guidelines for handling hazardous drugs.
| Body Part | PPE Recommendation | Standard/Specification |
| Hands | Double gloving with chemotherapy-rated gloves. | ASTM D6978 |
| Body | Disposable, long-sleeved, impervious gown that closes in the back. | Polypropylene with a polyethylene coating |
| Eyes/Face | Safety glasses with side shields, goggles, or a face shield. | ANSI Z87.1 |
| Respiratory | NIOSH-approved respirator (e.g., N95) if not handled in a containment primary engineering control or if there is a risk of aerosolization. | NIOSH-approved |
Recommendations are based on general guidelines for handling hazardous drugs and may need to be adapted based on a site-specific risk assessment.[2][3][4][5]
Procedural Guidance for Handling this compound
Receiving and Unpacking:
-
Personnel should wear chemotherapy gloves when unpacking this compound.[3]
-
If the container is not enclosed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended until the packaging is confirmed to be intact.[3]
Preparation of Solutions:
-
All manipulations of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of dust or aerosols.
-
Use a dedicated set of non-metallic spatulas and weighing papers.
-
For in vitro studies, this compound can be dissolved in DMSO.[6]
Administration (In Vitro/In Vivo):
-
When adding this compound to cell cultures or administering it to animals, wear appropriate PPE, including gloves, a gown, and eye protection.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying of the solution.
Spill Management:
-
In case of a spill, immediately alert others in the area.
-
The spill area should be cordoned off.
-
Personnel cleaning the spill must wear appropriate PPE, including a respirator.
-
Use a spill kit designed for hazardous drugs. Absorb the spill with an appropriate absorbent material, then decontaminate the area with a suitable cleaning agent.
Disposal:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, should be disposed of as hazardous waste.
-
Place all contaminated waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]
This compound Handling Workflow
Caption: A workflow diagram illustrating the key stages of handling this compound, from receiving to disposal.
Mechanism of Action: Hsp90 Inhibition
This compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell proliferation and survival.[6][7][8] By binding to the N-terminal ATP-binding site of Hsp90, this compound disrupts its chaperone activity, leading to the degradation of these client proteins via the ubiquitin-proteasome pathway.[8] This mechanism makes it a target for cancer therapy.
Caption: A diagram illustrating how this compound inhibits Hsp90, leading to the degradation of oncogenic client proteins.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. pogo.ca [pogo.ca]
- 5. halyardhealth.com [halyardhealth.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - My Cancer Genome [mycancergenome.org]
- 8. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
